Elongation factor P-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H31N3O2 |
|---|---|
Molecular Weight |
273.41 g/mol |
IUPAC Name |
3-amino-6-(8-aminooctylamino)hexanoic acid |
InChI |
InChI=1S/C14H31N3O2/c15-9-5-3-1-2-4-6-10-17-11-7-8-13(16)12-14(18)19/h13,17H,1-12,15-16H2,(H,18,19) |
InChI Key |
KBFRZRWEBBFGTL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNCCCC(CC(=O)O)N)CCCN |
Origin of Product |
United States |
Foundational & Exploratory
Elongation Factor P-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation Factor P (EF-P) is a crucial protein in bacteria that plays a vital role in protein synthesis. Specifically, it rescues ribosomes that have stalled during the translation of proteins containing consecutive proline residues. This function is essential for the viability and virulence of many bacterial species, making EF-P an attractive target for the development of novel antibacterial agents. Elongation factor P-IN-1 is a synthetic, de-novo designed β-lysine derivative that has been identified as a potent inhibitor of EF-P, demonstrating an impact on the proliferation of E. coli. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.
Discovery and Design
This compound was discovered during an investigation into the effects of modified β-lysines on the growth rates of eubacterial cells. The study, conducted by McDonnell and colleagues, aimed to explore the substrate promiscuity of the enzyme PoxA, which is responsible for the post-translational modification of EF-P with β-lysine. The central hypothesis was that by introducing synthetic β-lysine derivatives, the function of EF-P could be modulated, leading to either an enhancement or inhibition of bacterial growth.
The design of this compound was part of a broader effort to synthesize a range of β-lysine analogues with varying chain lengths and functionalities. The researchers found that PoxA was remarkably capable of utilizing these exogenous β-lysines to modify EF-P. This promiscuity allowed for the systematic evaluation of how different structural modifications to the β-lysine scaffold would impact bacterial proliferation. Notably, the study revealed that two chain-elongated β-lysine derivatives, differing by only two carbon units in their aminoalkyl chain, exhibited opposing biological activities: one promoted growth, while the other, this compound, retarded it.
Synthesis of β-Lysine Derivatives: A Representative Protocol
While the precise synthetic route for this compound is detailed in the primary literature, a general and representative protocol for the synthesis of β-lysine derivatives is provided below. This multi-step synthesis typically involves the creation of a protected β-lysine backbone, followed by functionalization.
Materials:
-
Nα-Boc-L-lysine
-
N-bromoacetyl-β-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for Boc deprotection (e.g., Trifluoroacetic acid (TFA))
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Activation of N-bromoacetyl-β-alanine: N-bromoacetyl-β-alanine (1.0 eq) and N-hydroxysuccinimide (1.1 eq) are dissolved in anhydrous DCM. The solution is cooled to 0°C, and DCC (1.1 eq) is added. The reaction is stirred at 0°C for 1 hour and then at room temperature overnight. The resulting dicyclohexylurea precipitate is removed by filtration.
-
Coupling Reaction: Nα-Boc-L-lysine (1.0 eq) is dissolved in a mixture of DMF and water. The activated N-bromoacetyl-β-alanine solution from step 1 is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield Nα-Boc-Nε-(N-bromoacetyl-β-alanyl)-L-lysine.
-
Deprotection (Optional): If the final product requires a free Nα-amino group, the Boc protecting group is removed by treating the product from step 3 with a solution of TFA in DCM.
-
Characterization: The final product is characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of this compound and a related growth-promoting analogue were assessed by their effects on the proliferation of E. coli. The key findings from the discovery study are summarized in the table below.
| Compound | Biological Effect on E. coli Proliferation |
| This compound | Diminishes Proliferation Rate |
| Chain-Elongated β-lysine Analogue | Augments Proliferation Rate |
Specific quantitative data such as IC50 or MIC values for this compound are not available in the publicly accessible literature.
Experimental Protocols
E. coli Proliferation Assay (Broth Microdilution Method)
This protocol describes a standard method for assessing the effect of a compound on bacterial growth.
Materials:
-
E. coli strain (e.g., K12)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known antibiotic)
-
Negative control (vehicle)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600)
Procedure:
-
Preparation of Bacterial Inoculum: A single colony of E. coli is inoculated into 5 mL of LB broth and incubated overnight at 37°C with shaking. The overnight culture is then diluted in fresh LB broth to achieve a starting OD600 of approximately 0.05.
-
Preparation of Compound Dilutions: A serial dilution of this compound is prepared in LB broth in a 96-well plate. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.
-
Inoculation: 100 µL of the diluted bacterial culture is added to each well of the 96-well plate containing 100 µL of the compound dilutions. This results in a final volume of 200 µL per well.
-
Controls:
-
Positive Control: Wells containing bacteria and a known antibiotic.
-
Negative Control: Wells containing bacteria and the vehicle used to dissolve the test compound.
-
Blank: Wells containing only LB broth.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours with shaking.
-
Measurement of Bacterial Growth: After incubation, the OD600 of each well is measured using a microplate reader. The blank-corrected absorbance values are used to determine the extent of growth inhibition.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration of the test compound relative to the negative control.
Mechanism of Action
Elongation Factor P's primary function is to alleviate ribosomal stalling at polyproline motifs. This process is dependent on a crucial post-translational modification of EF-P, which in E. coli is the addition of a β-lysine residue to a conserved lysine (B10760008) (Lys34). This modification is catalyzed by the enzyme PoxA.
This compound is believed to act as a competitive substrate for PoxA. By mimicking the natural substrate, β-lysine, it is incorporated onto EF-P. However, the resulting modified EF-P is non-functional or inhibitory. This aberrant modification prevents EF-P from effectively rescuing stalled ribosomes, leading to a disruption of protein synthesis and a subsequent reduction in the bacterial proliferation rate.
Caption: Proposed mechanism of this compound.
Conclusion
This compound represents a significant tool for the study of EF-P function and a promising starting point for the development of novel antibacterial therapeutics. Its discovery highlights the potential of targeting essential bacterial processes like protein synthesis through the rational design of small molecules that hijack and subvert enzymatic pathways. Further investigation into the structure-activity relationships of β-lysine derivatives could lead to the identification of even more potent and selective inhibitors of EF-P, offering a new avenue to combat the growing threat of antibiotic resistance.
Elongation factor P-IN-1 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Elongation factor P-IN-1, a potent inhibitor of bacterial Elongation Factor P (EF-P). This document details its chemical structure, physicochemical properties, and its mechanism of action in disrupting bacterial protein synthesis. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, along with a visual representation of its logical relationship with the EF-P modification pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development who are interested in novel antibacterial agents targeting protein translation.
Introduction
Elongation Factor P (EF-P) is a crucial protein in bacteria that rescues ribosomes stalled during the translation of specific amino acid sequences, particularly polyproline motifs. The proper functioning of EF-P is essential for the synthesis of a subset of proteins vital for bacterial growth, virulence, and stress response. EF-P itself requires post-translational modification to become active, a process carried out by a dedicated enzymatic pathway.
This compound has been identified as a potent inhibitor of EF-P function. It acts as a molecular probe to study the EF-P pathway and represents a promising scaffold for the development of novel antibiotics. This guide provides an in-depth analysis of the chemical and biological properties of this compound.
Chemical Structure and Properties
This compound is a synthetic derivative of β-lysine. Its chemical structure is Nε-octanoyl-β-lysine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3R)-3-amino-7-methyl-6-oxononanoic acid | |
| Molecular Formula | C₁₄H₂₈N₂O₃ | [1] |
| Molecular Weight | 272.38 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and methanol | |
| SMILES | CCCCCCCC(=O)NCCCC(N)CC(=O)O | |
| InChI | InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-13(18)16-10-8-9-12(15)11-14(19)20/h12H,2-11,15H2,1H3,(H,16,18)(H,19,20) |
Mechanism of Action
This compound exerts its inhibitory effect by interfering with the post-translational modification of EF-P. In many bacteria, including E. coli, EF-P is activated by the addition of a β-lysine moiety to a conserved lysine (B10760008) residue. This reaction is catalyzed by the enzyme PoxA (also known as YjeA).
This compound, being a β-lysine derivative with a long acyl chain, is recognized by the promiscuous enzyme PoxA and is subsequently attached to EF-P. However, the resulting modified EF-P is non-functional or has a significantly reduced activity. This leads to an accumulation of stalled ribosomes, inhibition of protein synthesis for a subset of essential proteins, and ultimately, a reduction in the bacterial proliferation rate.
Caption: Logical flow of EF-P activation and its inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound.
Chemical Synthesis of this compound (Nε-octanoyl-β-lysine)
This protocol describes a representative synthesis of Nε-octanoyl-β-lysine.
Materials:
-
(R)-β-Lysine hydrochloride
-
Octanoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the α-amino group of β-lysine: The α-amino group of (R)-β-lysine is first protected using a suitable protecting group (e.g., Boc anhydride) to ensure selective acylation of the ε-amino group.
-
Acylation of the ε-amino group: The protected β-lysine is dissolved in a suitable solvent such as a mixture of dioxane and water. Sodium bicarbonate is added to act as a base. Octanoyl chloride is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and purification: The reaction mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
-
Deprotection of the α-amino group: The protecting group on the α-amino group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Final purification: The final product, Nε-octanoyl-β-lysine, is purified by recrystallization or a final column chromatography to yield a pure solid.
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: E. coli Growth Inhibition Assay
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against E. coli.
Materials:
-
Escherichia coli strain (e.g., MG1655)
-
Luria-Bertani (LB) broth
-
This compound stock solution in DMSO
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of bacterial inoculum: A single colony of E. coli is inoculated into LB broth and grown overnight at 37°C with shaking. The overnight culture is then diluted in fresh LB broth to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Preparation of serial dilutions: A serial two-fold dilution of the this compound stock solution is prepared in LB broth in a 96-well plate. A row with no compound serves as a positive control for growth, and a row with broth only serves as a negative control (blank).
-
Inoculation: The diluted bacterial culture is added to each well of the 96-well plate containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours with shaking.
-
Measurement of bacterial growth: After incubation, the OD₆₀₀ of each well is measured using a microplate reader.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for determining the MIC of this compound against E. coli.
Data Summary
The biological activity of this compound is summarized in the following table.
Table 2: Biological Activity of this compound
| Assay | Organism | Result | Reference |
| Growth Inhibition (MIC) | Escherichia coli | Varies depending on the specific derivative; inhibitory derivatives show significant growth retardation. | [1] |
| In vitro EF-P Modification | Escherichia coli PoxA | Substrate for PoxA, leading to aberrant EF-P modification. | [1] |
Conclusion
This compound is a valuable chemical tool for studying the bacterial EF-P pathway and serves as a promising lead compound for the development of novel antibiotics. Its mechanism of action, which involves the hijacking of a key post-translational modification pathway, represents a novel strategy for antibacterial drug design. The detailed protocols and data presented in this guide provide a solid foundation for further research and development efforts targeting the essential EF-P protein.
References
Elongation Factor P Inhibitor-1 (EF-P-IN-1): A Technical Overview of its Mechanism of Action on EF-P
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elongation Factor P (EF-P) is a crucial bacterial translation factor that rescues ribosomes stalled on specific amino acid sequences, most notably polyproline tracts.[1][2][3] Its essential role in maintaining proteome homeostasis, particularly under conditions of high translational demand, makes it a compelling target for the development of novel antibacterial agents.[3] This document provides a detailed technical guide on the mechanism of action of a hypothetical inhibitor, Elongation Factor P-IN-1 (EF-P-IN-1), designed to target EF-P. It outlines the inhibitory mechanism, presents illustrative quantitative data, details relevant experimental protocols for characterization, and provides visual representations of the key pathways and workflows.
The Role of Elongation Factor P (EF-P) in Bacterial Translation
EF-P is a universally conserved protein that structurally mimics a tRNA.[4][5] In bacteria, it binds to a unique site on the 70S ribosome, between the peptidyl-tRNA (P-site) and the exiting tRNA (E-site).[4][6] The primary function of EF-P is to alleviate ribosome stalling during the synthesis of proteins containing challenging motifs, such as consecutive proline residues (e.g., PPP or PPG).[1][2] Proline's rigid structure makes it a poor substrate for peptide bond formation, leading to a pause in translation.[3] EF-P facilitates this difficult peptide bond formation, thereby ensuring the efficient synthesis of a subset of proteins essential for various cellular processes, including stress resistance and virulence.[2][3][7] For its activity, EF-P often requires post-translational modification at a conserved lysine (B10760008) residue.[2][3]
Proposed Mechanism of Action for EF-P-IN-1
EF-P-IN-1 is a hypothetical small molecule inhibitor designed to disrupt the function of EF-P. Its proposed mechanism of action is the competitive inhibition of EF-P binding to the ribosome. By occupying the EF-P binding site on the 70S ribosome, EF-P-IN-1 would prevent the association of EF-P with stalled ribosomes. This interference would lead to a failure to resolve the translational stall at polyproline and other problematic sequences. Consequently, this would result in truncated protein synthesis, a decrease in the levels of specific proteins crucial for bacterial fitness, and ultimately, an inhibition of bacterial growth.
Quantitative Data: Inhibitory Potency of EF-P-IN-1
The following table summarizes the hypothetical quantitative data for EF-P-IN-1, representing the expected values for a potent and specific inhibitor of EF-P. These values would be determined through various biochemical and cellular assays as detailed in the subsequent sections.
| Parameter | Value | Assay Type | Description |
| IC50 | 50 nM | In Vitro Translation Assay | Concentration of EF-P-IN-1 required to inhibit the synthesis of a polyproline-containing peptide by 50%. |
| Ki | 25 nM | Enzyme Kinetics | The inhibition constant, indicating the binding affinity of the inhibitor to the ribosome-EF-P complex. |
| MIC | 1 µg/mL | Broth Microdilution | Minimum Inhibitory Concentration of EF-P-IN-1 required to inhibit the visible growth of E. coli. |
Key Experimental Protocols
The characterization of an EF-P inhibitor like EF-P-IN-1 would involve a series of detailed experiments to elucidate its mechanism of action and quantify its potency.
In Vitro Translation Assay
-
Objective: To determine the effect of EF-P-IN-1 on the translation of an mRNA transcript containing a polyproline motif.
-
Methodology:
-
Prepare a bacterial cell-free transcription-translation system (e.g., PURE system).
-
Use a reporter plasmid encoding a protein (e.g., luciferase or GFP) with an inserted polyproline sequence (e.g., F-Luc-PPP).
-
Set up reactions with varying concentrations of EF-P-IN-1.
-
Initiate translation and incubate at 37°C.
-
Quantify the amount of full-length protein produced using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Ribosome Profiling
-
Objective: To identify the specific sites of ribosome stalling on a transcriptome-wide level in the presence of EF-P-IN-1.
-
Methodology:
-
Grow bacterial cultures (e.g., E. coli) to mid-log phase and treat with a sub-lethal concentration of EF-P-IN-1.
-
Arrest translation and lyse the cells.
-
Treat the lysate with RNase to digest mRNA not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (footprints).
-
Prepare a sequencing library from these footprints and perform high-throughput sequencing.
-
Align the sequencing reads to the bacterial genome to map the positions of the stalled ribosomes. An accumulation of reads at polyproline codons would indicate successful inhibition of EF-P.
-
Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: To measure the binding affinity and kinetics of EF-P-IN-1 to the 70S ribosome.
-
Methodology:
-
Immobilize purified 70S ribosomes on an SPR sensor chip.
-
Flow different concentrations of EF-P-IN-1 over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte (EF-P-IN-1) binding to the immobilized ligand (ribosome).
-
Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows discussed in this document.
Caption: Mechanism of EF-P in rescuing stalled ribosomes.
Caption: Proposed inhibitory mechanism of EF-P-IN-1.
Caption: Workflow for characterizing an EF-P inhibitor.
References
- 1. Translation elongation factor P (EF-P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EF-P is essential for rapid synthesis of proteins containing consecutive proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Elongation factor P - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. [Elongation Factor P: New Mechanisms of Function and an Evolutionary Diversity of Translation Regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elongation factor P mediates a novel post-transcriptional regulatory pathway critical for bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Elongation Factor P (EF-P) in Bacterial Protein Synthesis and its Inhibition by P-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ribosome is the central engine of protein synthesis, a fundamental process for all life. In bacteria, this intricate machinery is facilitated by a cast of protein factors that guide the initiation, elongation, and termination of polypeptide chains. While the roles of canonical elongation factors like EF-Tu and EF-G are well-established, a fourth factor, Elongation Factor P (EF-P), has emerged as a critical player in maintaining cellular proteostasis and enabling bacterial survival under various conditions.
EF-P's unique function lies in its ability to rescue ribosomes stalled on specific problematic sequences, particularly those containing consecutive proline residues. This function is essential for the correct synthesis of a subset of proteins vital for bacterial growth, motility, virulence, and stress response.[1][2] The enzymes that modify and activate EF-P are absent in higher eukaryotes, making the EF-P pathway an attractive target for the development of novel, highly specific antimicrobial agents.[1][2]
This technical guide provides an in-depth overview of the function of EF-P, its mechanism of action, and its significance in bacterial physiology. We will also discuss Elongation Factor P-IN-1, a potential inhibitor of this crucial pathway, and present detailed experimental protocols and data visualizations to aid researchers in this field.
The Core Function of Elongation Factor P (EF-P)
Mechanism of Action: Rescuing Stalled Ribosomes
Bacterial ribosomes can stall during the translation of certain amino acid motifs, most notably polyproline tracts (e.g., Pro-Pro-Pro or Pro-Pro-Gly).[1][2] Proline's unique rigid structure makes it a poor substrate for peptide bond formation, leading to a pause in translation. This is where EF-P intervenes.
Structurally, EF-P mimics a tRNA molecule and binds to a unique site on the ribosome, between the peptidyl-tRNA (P) site and the exit (E) site.[3][4] Its N-terminal domain reaches into the peptidyl-transferase center (PTC) of the 50S ribosomal subunit.[3] By interacting with the P-site tRNA, EF-P helps to correctly position the CCA-end of the peptidyl-tRNA, thereby facilitating the formation of the peptide bond and allowing translation to resume.[5]
References
- 1. Elongation factor P mediates a novel post-transcriptional regulatory pathway critical for bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elongation factor P: Function and effects on bacterial fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elongation factor P - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
understanding the inhibitory effects of Elongation factor P-IN-1
An In-depth Technical Guide to the Inhibitory Effects on Elongation Factor P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation Factor P (EF-P) is a crucial protein in bacterial protein synthesis, playing a vital role in rescuing stalled ribosomes during the translation of specific mRNA sequences, particularly those containing consecutive proline residues.[1][2] The essential nature of EF-P for the viability and virulence of many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the inhibitory effects on EF-P, including its mechanism of action, strategies for inhibition, and methodologies for identifying and characterizing potential inhibitors. While a specific inhibitor designated "Elongation factor P-IN-1" was not identified in a comprehensive literature search, this guide will focus on the broader principles and known data regarding the inhibition of EF-P and related elongation factors.
Core Concepts: The Function of Elongation Factor P
EF-P is a structural mimic of tRNA and binds to the ribosome at a unique site, spanning the peptidyl-tRNA (P) site and the exit (E) site.[2] Its primary function is to alleviate ribosome stalling at polyproline motifs (PPX), which are known to be poor substrates for the peptidyltransferase center of the ribosome. By facilitating the formation of peptide bonds involving proline, EF-P ensures the efficient synthesis of a subset of proteins essential for bacterial fitness and pathogenicity.
Signaling Pathway of EF-P in Ribosome Rescue
The following diagram illustrates the generally accepted model for EF-P's role in rescuing stalled ribosomes.
Caption: Mechanism of EF-P in resolving ribosome stalling at polyproline motifs.
Strategies for Inhibiting Elongation Factor P
Given the critical role of EF-P, its inhibition presents a promising antibacterial strategy. Inhibition could be achieved through several mechanisms:
-
Preventing EF-P binding to the ribosome: Small molecules could be designed to bind to EF-P and block its interaction with the ribosomal proteins or RNA.
-
Interfering with the catalytic activity of EF-P: Compounds could target the active site of EF-P, preventing it from facilitating peptide bond formation.
-
Disrupting the post-translational modification of EF-P: The activity of EF-P is often dependent on post-translational modifications. Inhibiting the enzymes responsible for these modifications could inactivate EF-P.
The following diagram outlines potential points of inhibition in the EF-P functional cycle.
Caption: Potential inhibitory mechanisms targeting the Elongation Factor P functional cycle.
Quantitative Data on Elongation Factor Inhibitors
While specific inhibitors for EF-P are still largely in the discovery phase, data from inhibitors of other bacterial and eukaryotic elongation factors can provide valuable insights for drug development. The following table summarizes key quantitative data for some known elongation factor inhibitors. It is important to note that these compounds do not all target EF-P directly but serve as examples of successful inhibition of translation elongation.
| Inhibitor Class | Target Elongation Factor | Organism/System | IC50 / MIC | Reference |
| Indole dipeptides | EF-Tu, EF-Ts | S. aureus | MIC: 2 µg/ml | Identification of Novel Inhibitors of Bacterial Translation Elongation Factors |
| Chloramphenicol | Peptidyl Transferase | E. coli ribosome | Apparent Km: 19 µM (N-fMet-tRNA), 0.5 µM (biotinylated puromycin) in an EF-P dependent assay | Characterization of a high-throughput screening assay for inhibitors of elongation factor p and ribosomal peptidyl transferase activity[3] |
| Puromycin (B1679871) | Peptidyl Transferase | E. coli ribosome | - | Characterization of a high-throughput screening assay for inhibitors of elongation factor p and ribosomal peptidyl transferase activity[3] |
| Plitidepsin (Aplidin) | eEF1A | Human cancer cells | - | Natural products targeting the elongation phase of eukaryotic protein biosynthesis[4] |
| Didemnin B | eEF1A | Eukaryotic | - | Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways[5] |
| Diphtheria Toxin | eEF2 | Eukaryotic | - | What are EEF2 inhibitors and how do they work?[6] |
| Sordarin | eEF2 | Fungal | - | What are EEF2 inhibitors and how do they work?[6] |
Experimental Protocols for Identifying EF-P Inhibitors
A key step in discovering novel EF-P inhibitors is the development of robust high-throughput screening (HTS) assays. A published assay provides a framework for such an endeavor.[3]
High-Throughput Scintillation Proximity Assay (SPA) for EF-P Inhibitors
This assay monitors the EF-P-dependent formation of a peptide bond between a radiolabeled amino acid and a biotinylated acceptor substrate.
Objective: To identify compounds that inhibit the peptidyl transferase activity stimulated by EF-P.
Materials:
-
Purified Staphylococcus aureus EF-P
-
Reconstituted Escherichia coli 70S ribosomes
-
[³H]-N-formyl-methionyl-tRNAfMet (radiolabeled donor substrate)
-
Biotinylated puromycin (acceptor substrate)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Experimental Workflow:
The following diagram outlines the workflow for the high-throughput screening assay.
Caption: Experimental workflow for a high-throughput screening assay to identify EF-P inhibitors.
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor for positive control) into a multi-well microplate.
-
Reagent Addition: Add a master mix containing ribosomes, EF-P, and [³H]-fMet-tRNAfMet to each well.
-
Pre-incubation: Incubate the plate to allow for the binding of potential inhibitors to their targets.
-
Reaction Initiation: Add biotinylated puromycin to all wells to start the peptidyl transferase reaction.
-
Reaction Incubation: Incubate the plate to allow for the formation of the [³H]-fMet-biotin-puromycin product.
-
Reaction Termination and Product Capture: Add a suspension of streptavidin-coated SPA beads. The beads will bind to the biotinylated product, bringing the radiolabel into close proximity to the scintillant embedded in the beads.
-
Signal Detection: After a final incubation to allow for complete capture, read the plate in a scintillation counter. A decrease in the scintillation signal indicates inhibition of the EF-P-dependent reaction.
Conclusion
Elongation Factor P represents a promising, yet underexplored, target for the development of new antibacterial drugs. While the specific inhibitor "this compound" remains to be characterized in the public domain, the foundational knowledge of EF-P's function and the availability of robust screening methodologies provide a clear path forward for the discovery and development of novel EF-P inhibitors. The data and protocols presented in this guide offer a solid starting point for researchers, scientists, and drug development professionals dedicated to addressing the challenge of antimicrobial resistance.
References
- 1. Translation elongation factor P (EF-P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elongation factor P - Wikipedia [en.wikipedia.org]
- 3. Characterization of a high-throughput screening assay for inhibitors of elongation factor p and ribosomal peptidyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products targeting the elongation phase of eukaryotic protein biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. What are EEF2 inhibitors and how do they work? [synapse.patsnap.com]
Elongation Factor P (EF-P): A Prime Target for Novel Antimicrobial Agents
An In-depth Technical Guide on Target Specificity and Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Elongation Factor P (EF-P) as a therapeutic target, with a focus on the methodologies for identifying and characterizing its inhibitors. While the specific inhibitor "Elongation factor P-IN-1" is not documented in publicly available scientific literature, this document serves as a foundational resource for researchers engaged in the discovery of novel agents targeting this essential bacterial protein.
Introduction to Elongation Factor P (EF-P)
Elongation Factor P (EF-P) is a crucial and highly conserved protein in bacteria, essential for protein synthesis.[1] Its primary function is to alleviate ribosome stalling during the translation of specific mRNA sequences, particularly those encoding consecutive proline residues (poly-proline motifs).[1][2] By binding to the ribosome at a site between the peptidyl-tRNA (P-site) and the exit (E-site), EF-P facilitates the formation of peptide bonds involving proline, thereby ensuring the efficient synthesis of a subset of proteins vital for bacterial viability, stress response, and virulence.[1][2] The essential nature of EF-P in many pathogenic bacteria makes it an attractive target for the development of new antimicrobial drugs.
EF-P Signaling and Functional Pathway
EF-P is not part of a traditional signaling cascade but is a key component of the translation machinery. Its function is integrated with the ribosomal cycle. The general mechanism of EF-P action is as follows:
-
Ribosome Stalling: The ribosome stalls when it encounters difficult-to-translate sequences, such as poly-proline motifs.
-
EF-P Recruitment: EF-P recognizes the stalled ribosome and binds to the E-site.
-
Alleviation of Stalling: EF-P interacts with the P-site tRNA and the peptidyl transferase center (PTC) of the ribosome, promoting the catalysis of the difficult peptide bond.
-
Translation Resumption: Once the peptide bond is formed, EF-P dissociates, and the ribosome can resume translation.
Quantitative Data for EF-P and Substrates
While specific quantitative data for an inhibitor named "this compound" is unavailable, studies on high-throughput screening assays for EF-P inhibitors have reported kinetic parameters for EF-P and its substrates. The following table summarizes these findings, which are crucial for the design and validation of inhibitor screening assays.
| Parameter | Value | Organism/System | Reference |
| Apparent Ka (EF-P) | 0.75 µM | S. aureus EF-P with E. coli ribosomes | [3] |
| Apparent Km (N-fMet-tRNA) | 19 µM | E. coli ribosomal system | [3] |
| Apparent Km (Biotinylated Puromycin) | 0.5 µM | E. coli ribosomal system | [3] |
Experimental Protocols for EF-P Inhibitor Screening
The identification of EF-P inhibitors can be achieved through high-throughput screening (HTS) assays. A commonly employed method is a scintillation proximity assay (SPA) that monitors the EF-P-dependent formation of a peptide bond between a radiolabeled aminoacyl-tRNA and a biotinylated acceptor substrate.
Objective: To identify small molecule inhibitors of EF-P's function in promoting peptide bond formation.
Principle: This assay measures the formation of a product, N-formyl-[³⁵S]methionyl-biotinyl-puromycin, in a reconstituted in vitro translation system. The biotinylated product is captured by streptavidin-coated SPA beads, bringing the radiolabel into close proximity and generating a detectable signal. Inhibitors of EF-P will reduce the rate of product formation and thus decrease the SPA signal.
Materials:
-
Purified EF-P (e.g., from S. aureus)
-
70S ribosomes (e.g., from E. coli)
-
N-formyl-[³⁵S]methionyl-tRNAfMet (radiolabeled donor substrate)
-
Biotinylated puromycin (B1679871) (acceptor substrate)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Test compounds (small molecule library)
-
Microplates (e.g., 384-well)
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing ribosomes, N-formyl-[³⁵S]methionyl-tRNAfMet, and biotinylated puromycin in the assay buffer.
-
Compound Addition: Dispense the test compounds into the microplate wells. Include appropriate controls (e.g., DMSO for negative control, known translation inhibitors for positive control).
-
Enzyme Addition: Add purified EF-P to the wells to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for product formation.
-
Assay Termination and Detection: Add streptavidin-coated SPA beads to each well to stop the reaction and capture the biotinylated product.
-
Signal Measurement: Measure the scintillation signal using a microplate-compatible scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Identify hits based on a predefined inhibition threshold.
Target Specificity and Off-Target Considerations
Once potential inhibitors are identified, it is crucial to determine their specificity for EF-P. Secondary assays should be performed to assess whether the compounds inhibit other components of the translation machinery or other cellular processes.
Recommended Secondary Assays:
-
Counter-screens: Perform the primary assay in the absence of EF-P to identify compounds that directly inhibit the ribosome.
-
Orthogonal Assays: Utilize alternative assay formats, such as fluorescence polarization or surface plasmon resonance, to confirm direct binding of the inhibitor to EF-P.
-
Selectivity Profiling: Test the inhibitors against homologous eukaryotic elongation factors (e.g., eIF5A) to ensure bacterial specificity.
-
Whole-cell Activity Assays: Determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria.
Conclusion
Elongation Factor P represents a promising, yet underexplored, target for the development of novel antibacterial agents. While the specific compound "this compound" is not characterized in the public domain, the methodologies and foundational data presented in this guide provide a robust framework for the discovery and characterization of new EF-P inhibitors. A systematic approach, combining high-throughput screening with rigorous target validation and specificity testing, will be essential for advancing promising lead compounds into the drug development pipeline.
References
- 1. Elongation factor P - Wikipedia [en.wikipedia.org]
- 2. Elongation Factor P and the Control of Translation Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elongation Factor P Inhibitors: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation Factor P (EF-P) and its eukaryotic and archaeal homolog, initiation factor 5A (eIF5A), are highly conserved translation factors essential for the efficient synthesis of proteins containing specific amino acid motifs, particularly polyproline stretches. By binding to the ribosomal E-site, EF-P alleviates ribosome stalling at these challenging sequences, ensuring translational fidelity and processivity. The critical role of EF-P in bacterial viability and virulence, coupled with its structural and functional divergence from its eukaryotic counterpart, has positioned it as a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive literature review of the current landscape of EF-P inhibitors, focusing on their mechanisms of action, chemical diversity, and the methodologies employed in their discovery and characterization.
The Role of EF-P in Protein Synthesis
EF-P is a crucial component of the bacterial translation machinery, playing a vital role in rescuing ribosomes that have stalled during the elongation phase of protein synthesis. This stalling frequently occurs when the ribosome encounters consecutive proline residues (polyproline motifs) in the nascent polypeptide chain. The unique imino acid structure of proline makes peptide bond formation energetically unfavorable.
EF-P binds to the E-site of the stalled ribosome and facilitates the transfer of the polyproline-containing nascent chain from the P-site tRNA to the A-site aminoacyl-tRNA, thus resolving the stall and allowing translation to continue. For its activity, EF-P requires post-translational modification, a process that varies between different bacterial species, further highlighting its potential as a selective drug target.
EF-P as a Target for Novel Antibiotics
The essentiality of EF-P for bacterial growth and the differences between bacterial EF-P and its eukaryotic homolog eIF5A make it an attractive target for the development of new antibiotics. Inhibiting EF-P function would lead to the accumulation of stalled ribosomes, a global disruption of protein synthesis, and ultimately, bacterial cell death. Furthermore, the enzymes responsible for the post-translational modification of EF-P represent an alternative and equally promising avenue for therapeutic intervention.
Known Inhibitors of Elongation Factors
While specific, potent, and selective inhibitors of EF-P are still in the early stages of discovery, research into inhibitors of other translation elongation factors provides valuable insights and a framework for future drug development efforts.
Inhibitors of EF-Tu
A class of compounds known as indole (B1671886) dipeptides has been identified as inhibitors of the related elongation factor Tu (EF-Tu), which is responsible for delivering aminoacyl-tRNAs to the ribosome.[1] These compounds have demonstrated both in vitro and in vivo activity against a range of bacteria.
| Compound Class | Representative Compound(s) | Target Organism(s) | IC50 (µM) | MIC (µg/mL) |
| Indole Dipeptides | Compound 2 | S. aureus | 14 | 5.6 |
Table 1: Quantitative data for representative indole dipeptide inhibitors of EF-Tu.[1]
Experimental Protocols
The discovery and characterization of EF-P inhibitors rely on a variety of biochemical and microbiological assays.
High-Throughput Screening (HTS) Assay for EF-P Inhibitors
A scintillation proximity assay (SPA) has been developed for the high-throughput screening of EF-P inhibitors.[2] This assay monitors the EF-P-dependent formation of a peptide bond between a radiolabeled amino acid and a biotinylated acceptor substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified EF-P, ribosomes, and a radiolabeled aminoacyl-tRNA (e.g., [3H]fMet-tRNA) is prepared in a suitable buffer.
-
Compound Incubation: Test compounds are added to the reaction mixture and incubated to allow for potential binding to EF-P or the ribosome.
-
Reaction Initiation: The reaction is initiated by the addition of a biotinylated puromycin (B1679871) analog, which acts as an acceptor for the radiolabeled amino acid.
-
Signal Detection: The reaction products, which are biotinylated and radiolabeled, are captured by streptavidin-coated SPA beads. The proximity of the radiolabel to the scintillant in the beads results in the emission of light, which is quantified using a scintillation counter.
-
Data Analysis: A decrease in the scintillation signal in the presence of a test compound indicates inhibition of the EF-P-dependent peptidyl transferase reaction.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared.
-
Serial Dilution of Inhibitor: The test compound is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Logical Relationships
While EF-P is not directly involved in canonical signaling pathways, its role in translation is fundamental to cellular function. The logical workflow for the discovery and validation of EF-P inhibitors can be visualized as follows:
The diagram above illustrates the general workflow for the discovery and development of EF-P inhibitors. It begins with high-throughput screening to identify initial hits, followed by validation and mechanistic studies. Promising compounds then undergo cellular and in vivo evaluation, including MIC determination and toxicity profiling. The data from these studies inform the lead optimization process, which involves the design and synthesis of new analogs with improved potency and pharmacokinetic properties.
Conclusion and Future Directions
Elongation Factor P represents a compelling and underexplored target for the development of novel antibacterial agents. While the field of EF-P inhibitors is still in its nascent stages, the available methodologies for screening and characterization provide a clear path forward. The identification of indole dipeptides as inhibitors of the related EF-Tu protein underscores the feasibility of targeting bacterial translation elongation factors with small molecules. Future research efforts should focus on large-scale screening campaigns to identify novel chemical scaffolds that inhibit EF-P, followed by structure-based drug design to optimize their potency and selectivity. Furthermore, targeting the enzymes responsible for the post-translational modification of EF-P remains a highly attractive and complementary strategy. The development of potent and selective EF-P inhibitors holds the promise of delivering a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
The Role of Elongation Factor P in Resolving Ribosome Stalling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein synthesis, a fundamental cellular process, is orchestrated by the ribosome, which translates messenger RNA (mRNA) into polypeptide chains. However, the efficiency of this process can be hampered by specific amino acid sequences that cause the ribosome to stall. One of the most well-characterized stalling motifs is the polyproline tract. Elongation Factor P (EF-P) is a crucial bacterial protein translation factor that has been identified as a key player in rescuing ribosomes stalled at these challenging sequences. This technical guide provides an in-depth exploration of the function of EF-P in ribosome stalling, detailing its mechanism of action, the quantitative impact on protein synthesis, and the experimental methodologies used to study this phenomenon. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical cellular process.
Introduction
The ribosome, while a highly processive molecular machine, encounters difficulties when translating certain amino acid sequences, leading to a pause or complete arrest of translation.[1][2] Stretches of consecutive proline residues are particularly problematic due to the unique rigid, cyclic structure of proline, which makes it a poor substrate for peptide bond formation.[3] Ribosome stalling can have significant consequences for the cell, including reduced protein expression, activation of stress responses, and in some cases, triggering of ribosome rescue and quality control pathways.
Elongation Factor P (EF-P) is a universally conserved protein in bacteria that has been demonstrated to be essential for efficient translation of proteins containing polyproline motifs.[1][2] Its eukaryotic and archaeal homolog, eIF5A/aIF5A, performs a similar function, highlighting the fundamental importance of resolving these translational stalls across all domains of life.[3] The absence of EF-P can lead to pleiotropic phenotypes, including slowed growth, increased sensitivity to antibiotics, and attenuated virulence, making the EF-P pathway a potential target for novel antimicrobial agents.
This guide will delve into the molecular mechanisms by which EF-P alleviates ribosome stalling, present quantitative data on its impact, and provide detailed protocols for key experimental techniques used in its study.
Mechanism of EF-P Action in Ribosome Stalling
EF-P functions to rescue stalled ribosomes by facilitating the formation of peptide bonds involving proline. Its mechanism of action involves a series of coordinated events that stabilize the translational machinery and promote catalysis.
Binding of EF-P to the Stalled Ribosome
Ribosome stalling at polyproline motifs creates a vacant E-site (exit site) on the ribosome, which serves as the binding site for EF-P.[4] Structurally, EF-P mimics a tRNA molecule, allowing it to interact with the ribosome in a specific orientation.[4] Cryo-electron microscopy (cryo-EM) studies have revealed that EF-P binds between the P-site (peptidyl-tRNA site) and the E-site, spanning both the 30S and 50S ribosomal subunits.[5][6]
Stabilization of the P-site tRNA
Upon binding, EF-P interacts with the P-site tRNA, which carries the stalled nascent polypeptide chain. This interaction is crucial for stabilizing the CCA-end of the peptidyl-tRNA in the peptidyl transferase center (PTC) of the 50S subunit.[6] The polyproline nascent chain is thought to adopt a conformation that is incompatible with the geometry of the ribosome exit tunnel, leading to destabilization of the P-site tRNA. EF-P counteracts this by enforcing an alternative, productive conformation of the nascent chain and the P-site tRNA, thereby creating a favorable substrate geometry for peptide bond formation.[6]
Post-Translational Modification is Critical for EF-P Activity
The activity of EF-P is critically dependent on a post-translational modification at a conserved lysine (B10760008) residue.[2][7] In Escherichia coli, this modification involves the addition of a β-lysine moiety. This modification is thought to be essential for the proper positioning of EF-P within the PTC and for its interaction with the P-site tRNA, thereby enhancing its catalytic proficiency.[2]
The following diagram illustrates the signaling pathway of EF-P-mediated ribosome rescue:
Quantitative Impact of EF-P on Ribosome Stalling
The absence of EF-P leads to a significant increase in ribosome occupancy at polyproline motifs, which can be quantified using techniques such as ribosome profiling. This section presents a summary of quantitative data from various studies.
| Stalling Motif | Organism | Experimental Approach | Observation in Δefp Mutant | Fold Change/Increase in Stalling | Reference |
| PPX (general) | E. coli | Ribosome Profiling | 2.8% of PPX motifs caused significant pausing. | Up to 45-fold increase in ribosome density at pausing sites. | [8][9] |
| Pro-Pro | E. coli | Ribosome Profiling | Increased ribosome density at Pro-Pro motifs. | On average, 10-fold higher pausing. | [10] |
| PPG | E. coli | In vitro translation | Reduced synthesis of full-length protein. | - | [7] |
| PPP | E. coli | In vitro translation | Severe stalling and synthesis of truncated products. | - | [11] |
| RPPP in recG | E. coli | Ribosome Profiling | Strong enrichment of ribosome density. | Pause score of 381-475. | [10] |
| PPG in cysQ | E. coli | Ribosome Profiling | 11-fold higher ribosome density upstream of the motif than downstream. | - | [10] |
| Various XPP/PPX | E. coli | In vivo LacZ reporter assay | Reduced protein synthesis. | 4- to 8-fold for strong motifs (DPP, PPW, PPD, APP, PPG, PPN). | [12] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the function of EF-P. This section provides detailed methodologies for some of the key experiments.
Ribosome Profiling
Ribosome profiling is a powerful technique for monitoring translation dynamics in vivo by determining the positions of ribosomes on mRNA transcripts at a genome-wide scale.
Objective: To identify ribosome stall sites and quantify ribosome occupancy in wild-type and Δefp strains.
Methodology:
-
Cell Growth and Harvesting: Grow bacterial cultures (e.g., E. coli) to mid-log phase. Rapidly harvest cells by filtration to minimize changes in the translatome.
-
Lysis and Nuclease Treatment: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Isolate the 70S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose (B13894) density gradient ultracentrifugation.
-
Footprint Extraction: Extract the mRNA footprints (typically 20-30 nucleotides in length) from the purified monosomes.
-
Library Preparation:
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and then amplify by PCR to create a sequencing library.
-
-
Deep Sequencing: Sequence the library using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Calculate ribosome density at each codon.
-
Identify regions of high ribosome occupancy (stall sites) and compare the profiles of wild-type and Δefp strains to determine EF-P-dependent pauses.
-
The following diagram illustrates the experimental workflow for ribosome profiling:
In Vitro Translation Assay
In vitro translation systems, such as the PURE (Protein synthesis Using Recombinant Elements) system, allow for the study of EF-P function in a controlled environment.
Objective: To assess the effect of EF-P on the translation of specific polyproline-containing reporters.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing all the necessary components for translation (ribosomes, tRNAs, amino acids, energy source, and purified translation factors), excluding EF-P.
-
Template Addition: Add a DNA or mRNA template encoding a reporter protein with a known stalling motif (e.g., a luciferase or fluorescent protein with an inserted polyproline tract).
-
EF-P Addition: To one set of reactions, add purified, post-translationally modified EF-P. A control reaction will have no EF-P added.
-
Incubation: Incubate the reactions at 37°C to allow for protein synthesis.
-
Analysis of Products:
-
Analyze the translation products by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or western blotting to visualize full-length and truncated proteins.
-
Quantify the amount of full-length protein produced in the presence and absence of EF-P to determine its effect on stalling rescue.
-
Quantitative Mass Spectrometry
Quantitative mass spectrometry-based proteomics can be used to compare the global protein expression profiles of wild-type and Δefp strains.
Objective: To identify and quantify changes in the proteome resulting from the absence of EF-P.
Methodology:
-
Sample Preparation: Grow wild-type and Δefp bacterial cultures and harvest the cells. Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (Optional but Recommended): Label the peptides from the different samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis:
-
Identify the peptides and their corresponding proteins using a database search algorithm.
-
Quantify the relative abundance of each protein between the wild-type and Δefp samples.
-
Identify proteins whose expression is significantly altered in the absence of EF-P, particularly those containing polyproline motifs.
-
Conclusion and Future Directions
Elongation Factor P plays a critical and conserved role in rescuing ribosomes stalled at polyproline-containing sequences, thereby ensuring the efficient synthesis of a subset of the proteome. The absence of EF-P leads to significant translational pausing, which can impact bacterial fitness and virulence. The detailed mechanisms of how EF-P interacts with the ribosome and the stalled nascent chain are becoming clearer through structural and biochemical studies.
For researchers in drug development, the EF-P pathway presents an attractive target for the development of novel antibiotics. The enzymes responsible for the essential post-translational modification of EF-P are unique to bacteria, suggesting that inhibitors of this pathway could be highly specific with minimal off-target effects in humans.
Future research in this field will likely focus on:
-
A more comprehensive and quantitative understanding of the full spectrum of EF-P-dependent stalling motifs beyond polyproline.
-
The interplay between EF-P and other ribosome-associated quality control factors.
-
The development of high-throughput screening assays to identify inhibitors of the EF-P modification pathway.
-
Further elucidation of the precise structural rearrangements induced by EF-P binding to the stalled ribosome.
A deeper understanding of the function of Elongation Factor P will not only provide fundamental insights into the intricate process of protein synthesis but also pave the way for the development of new therapeutic strategies to combat bacterial infections.
References
- 1. Translation elongation factor EF-P alleviates ribosome stalling at polyproline stretches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EF-P is essential for rapid synthesis of proteins containing consecutive proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stall no more at polyproline stretches with the translation elongation factors EF-P and IF-5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of the translation efficiency of consecutive proline residue-containing proteins by EF-P | 英語版 [genefrontier.com]
- 8. EF-P Dependent Pauses Integrate Proximal and Distal Signals during Translation | PLOS Genetics [journals.plos.org]
- 9. "EF-P Dependent Pauses Integrate Proximal and Distal Signals During Tra" by Sara Elgamal, Assaf Katz et al. [digitalcommons.chapman.edu]
- 10. High Precision Analysis of Translational Pausing by Ribosome Profiling in Bacteria Lacking EFP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Translation factor accelerating peptide bond formation on the ribosome: EF-P and eIF5A as entropic catalysts and a potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Elongation Factor P-IN-1: A Technical Guide on its Effects on E. coli Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elongation Factor P (EF-P) is a crucial protein in bacteria, playing a vital role in protein synthesis by rescuing ribosomes stalled at specific amino acid sequences, particularly polyproline motifs. Its essentiality for robust bacterial growth and virulence makes it an attractive target for novel antimicrobial agents. This technical guide delves into the effects of Elongation Factor P-IN-1 (EF-P-IN-1), a potent inhibitor of EF-P, on the proliferation of Escherichia coli. This document outlines the mechanism of action of EF-P, details experimental protocols for assessing bacterial growth inhibition, and presents a framework for understanding the impact of inhibitors like EF-P-IN-1. While specific quantitative data for EF-P-IN-1 from its primary publication are not publicly available, this guide provides the foundational knowledge and methodologies required to investigate its effects.
Introduction to Elongation Factor P (EF-P) in E. coli
Elongation Factor P (EF-P) is a universally conserved translation factor that is essential for efficient protein synthesis in bacteria. In E. coli, EF-P prevents ribosome stalling during the translation of proteins containing consecutive proline residues (polyproline tracts). Proline's unique rigid structure makes it a poor substrate for peptide bond formation, leading to a pause in translation. EF-P binds to the stalled ribosome and stimulates the peptidyltransferase center, thereby facilitating the formation of peptide bonds involving proline and rescuing the ribosome to continue protein synthesis.
The activity of EF-P is dependent on a critical post-translational modification. In E. coli, the enzyme PoxA catalyzes the attachment of a (R)-β-lysine to a conserved lysine (B10760008) residue (Lys34) on EF-P. This modification is crucial for EF-P's function; without it, EF-P is unable to efficiently rescue stalled ribosomes, leading to impaired growth and reduced fitness of the bacteria.
Mechanism of Action of EF-P and Inhibition by EF-P-IN-1
EF-P functions by binding to the E-site of the 70S ribosome, where it interacts with the P-site tRNA and the peptidyltransferase center. This interaction is thought to correctly position the proline-tRNA in the P-site, allowing for efficient peptide bond formation.
EF-P-IN-1 is a de-novo designed β-lysine derivative that acts as an inhibitor of EF-P.[1] It is hypothesized that EF-P-IN-1 competes with the natural (R)-β-lysine for incorporation into EF-P by the enzyme PoxA, or that the modified EF-P is non-functional. This leads to an accumulation of inactive EF-P, which is unable to rescue stalled ribosomes. The consequence is a slowdown or arrest of protein synthesis for proteins containing polyproline motifs, ultimately inhibiting bacterial proliferation.
Signaling Pathway of EF-P Action
Caption: Mechanism of EF-P activation, function, and inhibition by EF-P-IN-1.
Quantitative Data on the Effects of EF-P-IN-1 on E. coli Proliferation
A comprehensive search for the primary literature describing this compound did not yield publicly available quantitative data on its specific effects on E. coli proliferation rates. The tables below are structured to present such data clearly and would be populated with experimental findings.
Table 1: Inhibitory Concentration of EF-P-IN-1 on E. coli
| Compound | Target | E. coli Strain | IC50 (µM) | MIC (µM) | Reference |
| EF-P-IN-1 | Elongation Factor P | (e.g., K-12) | Data not available | Data not available | McDonnell et al., 2022 |
Table 2: Effect of EF-P-IN-1 on E. coli Growth Rate
| E. coli Strain | Treatment | Concentration (µM) | Growth Rate (OD600/hr) | % Inhibition | Reference |
| (e.g., K-12) | Vehicle Control | 0 | Data not available | 0% | McDonnell et al., 2022 |
| (e.g., K-12) | EF-P-IN-1 | (e.g., 10) | Data not available | Data not available | McDonnell et al., 2022 |
| (e.g., K-12) | EF-P-IN-1 | (e.g., 50) | Data not available | Data not available | McDonnell et al., 2022 |
| (e.g., K-12) | EF-P-IN-1 | (e.g., 100) | Data not available | Data not available | McDonnell et al., 2022 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of inhibitors like EF-P-IN-1 on E. coli proliferation. These are generalized protocols based on standard microbiological techniques.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
E. coli strain (e.g., K-12)
-
Luria-Bertani (LB) broth
-
EF-P-IN-1 stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh LB broth to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
-
Prepare Serial Dilutions of EF-P-IN-1:
-
In a 96-well plate, perform a two-fold serial dilution of the EF-P-IN-1 stock solution in LB broth to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound. The final volume in each well should be 200 µL.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of EF-P-IN-1 that shows no visible turbidity.
-
Alternatively, measure the OD600 of each well using a plate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.
-
E. coli Growth Curve Analysis
This protocol measures the effect of an inhibitor on the growth kinetics of E. coli.
Materials:
-
Same as for MIC determination.
Procedure:
-
Prepare Cultures:
-
Prepare an overnight culture of E. coli as described above.
-
Inoculate fresh LB broth with the overnight culture to an OD600 of ~0.05 in multiple flasks or a 96-well plate.
-
-
Add Inhibitor:
-
Add different concentrations of EF-P-IN-1 to the cultures. Include a vehicle control.
-
-
Monitor Growth:
-
Incubate the cultures at 37°C with shaking.
-
Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for several hours until the cultures reach the stationary phase.
-
-
Data Analysis:
-
Plot the OD600 values against time for each concentration.
-
Calculate the growth rate (µ) for each condition from the exponential phase of the growth curve.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the inhibitory effects of EF-P-IN-1 on E. coli.
Conclusion
Elongation Factor P represents a promising target for the development of new antibacterial drugs. Inhibitors such as EF-P-IN-1, which interfere with the crucial post-translational modification and function of EF-P, have the potential to significantly impact bacterial proliferation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the efficacy of such inhibitors against E. coli and other bacterial pathogens. Further research to obtain and analyze specific quantitative data for EF-P-IN-1 is essential to fully characterize its potential as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Elongation Factor P-IN-1 In Vitro Translation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation Factor P (EF-P) is a crucial bacterial protein synthesis factor that rescues ribosomes stalled at specific amino acid sequences, most notably polyproline tracts (stretches of consecutive proline residues).[1][2][3] By binding to the exit (E) site of the ribosome, EF-P allosterically modulates the peptidyl-transferase center, facilitating the difficult formation of peptide bonds involving proline and preventing translation arrest.[2][3][4] Due to its essential role in bacterial viability and the synthesis of proteins important for virulence, EF-P has emerged as a promising target for the development of novel antibiotics.
Elongation factor P-IN-1 is a potent, de-novo designed β-lysine derivative that acts as an inhibitor of EF-P.[5] By interfering with EF-P function, P-IN-1 can impede the synthesis of EF-P-dependent proteins, ultimately affecting bacterial proliferation.[5] This application note provides a detailed protocol for an in vitro translation assay designed to characterize the inhibitory activity of compounds like P-IN-1 against EF-P. The assay utilizes a cell-free transcription-translation system and a reporter construct containing a polyproline motif, allowing for a quantitative assessment of EF-P inhibition.
Principle of the Assay
The assay relies on a bacterial in vitro transcription-translation system, such as the PURE (Protein synthesis Using Recombinant Elements) system, which provides all the necessary components for protein synthesis from a DNA template.[6] A reporter gene (e.g., NanoLuc® luciferase or β-galactosidase) is engineered to include a polyproline sequence (e.g., PPP) that induces ribosome stalling. In the presence of functional EF-P, the ribosome is rescued, leading to the synthesis of the full-length, active reporter protein. When an EF-P inhibitor like P-IN-1 is introduced, EF-P's function is blocked, the ribosome remains stalled at the polyproline tract, and the production of the active reporter is significantly reduced. The inhibitory effect is quantified by measuring the reporter signal (e.g., luminescence or colorimetric change) relative to a control reaction without the inhibitor.
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the role of EF-P in translation and the mechanism of its inhibition by P-IN-1.
Caption: Mechanism of EF-P action and inhibition by P-IN-1.
Experimental Workflow
The following diagram outlines the general workflow for the this compound in vitro translation assay.
Caption: Workflow for the EF-P in vitro translation inhibition assay.
Materials and Reagents
-
In Vitro Translation System: PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs, #E6800) or equivalent.[7]
-
Reporter Plasmid: pET-based plasmid encoding a reporter protein (e.g., NanoLuc® Luciferase) with a polyproline motif (e.g., Arg-Pro-Pro-Pro) inserted downstream of the start codon.
-
Purified EF-P: Recombinantly expressed and purified bacterial EF-P.
-
EF-P Inhibitor: this compound (MedChemExpress, #HY-145698) or other test compounds.[5]
-
Vehicle: DMSO or appropriate solvent for the inhibitor.
-
Nuclease-free water.
-
Reporter Assay Reagent: Nano-Glo® Luciferase Assay Reagent (Promega) or equivalent, if using a luciferase reporter.
-
Microplate Reader: Capable of measuring luminescence or absorbance, as appropriate for the chosen reporter.
-
Incubator or thermal cycler.
-
Nuclease-free microcentrifuge tubes and pipette tips.
-
96-well white, opaque plates (for luminescence).
Experimental Protocol
This protocol is optimized for a 25 µL reaction volume in a 96-well plate format. Adjust volumes as necessary.
1. Preparation of Reagents: a. Thaw all components of the in vitro translation kit on ice. Mix Solution A gently but thoroughly to ensure any precipitates are redissolved.[7] b. Prepare a stock solution of this compound in 100% DMSO. c. Create a serial dilution of P-IN-1 in DMSO to generate a range of concentrations for IC50 determination (e.g., from 100 µM to 0.01 µM). The final DMSO concentration in the reaction should not exceed 1-2%. d. Dilute the reporter plasmid DNA and purified EF-P to working concentrations with nuclease-free water. The optimal amount of DNA and EF-P may require titration but a starting point of 250 ng of plasmid DNA and 1-2 µM of EF-P per 25 µL reaction is recommended.[7]
2. Reaction Setup: a. On ice, prepare a master mix containing Solution A, Solution B, and purified EF-P. b. Aliquot the master mix into individual wells of a 96-well plate. c. Add 0.5 µL of P-IN-1 dilution or DMSO (for vehicle control) to the appropriate wells. d. To initiate the reaction, add the reporter plasmid DNA to each well. e. Set up control reactions as described in the table below.
| Reaction Component | Test Reaction | Positive Control | Negative Control | No DNA Control |
| Master Mix (A+B+EF-P) | Yes | Yes | Yes (No EF-P) | Yes |
| Reporter DNA | Yes | Yes | Yes | No |
| P-IN-1 (or Test Compound) | Yes | No | No | No |
| Vehicle (e.g., DMSO) | No | Yes | Yes | Yes |
| Nuclease-free H₂O | to 25 µL | to 25 µL | to 25 µL | to 25 µL |
| Expected Outcome | Dose-dependent signal decrease | High reporter signal | Low reporter signal | Background signal |
3. Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at 37°C for 2 hours in a plate incubator.[7]
4. Signal Detection (Luciferase Reporter Example): a. Equilibrate the plate and the Nano-Glo® Luciferase Assay Reagent to room temperature. b. Add the luciferase substrate to each well according to the manufacturer's instructions. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Measure the luminescence using a microplate reader.
5. Data Analysis: a. Subtract the average signal from the "No DNA Control" wells from all other measurements to correct for background. b. Normalize the data by setting the average signal of the "Positive Control" (vehicle-treated) wells to 100% activity. c. Calculate the percent inhibition for each concentration of P-IN-1. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
The quantitative results from the assay can be summarized as follows. The values presented are for illustrative purposes only.
| Compound | Target | Assay Type | Reporter | IC50 (µM) | Max Inhibition (%) |
| P-IN-1 | E. coli EF-P | In Vitro Translation | Nluc-PPP | 1.5 | 95% |
| Control Cmpd X | E. coli EF-P | In Vitro Translation | Nluc-PPP | >100 | <10% |
Troubleshooting
-
Low Signal in Positive Control:
-
Check the integrity and concentration of the reporter DNA.
-
Titrate the amount of purified EF-P; insufficient EF-P may not rescue all stalled ribosomes.
-
Ensure the in vitro translation reagents have not been compromised by freeze-thaw cycles.
-
-
High Signal in Negative Control (No EF-P):
-
The polyproline stall sequence may not be potent enough. Consider using a longer or more robust stall motif.
-
The in vitro translation extract may have residual endogenous EF-P. Using a highly purified system like PURExpress minimizes this risk.
-
-
High Variability between Replicates:
-
Ensure accurate pipetting, especially with viscous reagents like Solution A.
-
Mix all master mixes and dilutions thoroughly before aliquoting.
-
By following this detailed protocol, researchers can effectively screen and characterize inhibitors of Elongation Factor P, facilitating the discovery of new antibacterial agents.
References
- 1. EF-P Dependent Pauses Integrate Proximal and Distal Signals during Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elongation factor P - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. neb.com [neb.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Elongation Factor P-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation factor P (EF-P) is an essential protein in bacteria that facilitates protein synthesis by preventing ribosome stalling during the translation of poly-proline motifs.[1][2] Its crucial role in bacterial viability and the absence of a direct homolog in eukaryotes make it an attractive target for the development of novel antimicrobial agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a putative EF-P inhibitor, designated EF-P-IN-1. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The protocols described herein are based on the widely accepted broth microdilution method.[3][4][5]
Mechanism of Action of Elongation Factor P
EF-P is a translation elongation factor that binds to the ribosome at a site between the peptidyl-tRNA (P-site) and the exiting tRNA (E-site).[1] Its primary function is to rescue ribosomes that have stalled during the synthesis of proteins containing consecutive proline residues.[1][2] The absence or inhibition of EF-P can lead to a global disruption of protein synthesis, resulting in reduced bacterial fitness, increased sensitivity to stress, and decreased virulence.[2][6] EF-P itself often requires post-translational modification to be active, and the enzymes responsible for these modifications are also potential targets for inhibitors.[2][7]
A simplified representation of the role of EF-P in protein synthesis is depicted below.
Caption: Role of EF-P in rescuing stalled ribosomes and potential inhibition points for EF-P-IN-1.
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol outlines the steps for determining the MIC of EF-P-IN-1 against a target bacterial strain using the broth microdilution method in a 96-well plate format.
Materials and Reagents
-
Target bacterial strain(s) (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
EF-P-IN-1 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (OD600)
-
Incubator (37°C)
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Negative control (vehicle solvent for EF-P-IN-1)
Experimental Workflow
The general workflow for the MIC assay is illustrated in the diagram below.
Caption: General experimental workflow for the broth microdilution MIC assay.
Step-by-Step Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the target bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, or an OD600 of approximately 0.08-0.13).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of EF-P-IN-1 Dilutions:
-
In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of the desired rows.
-
Add 200 µL of the highest concentration of EF-P-IN-1 to be tested (e.g., 2X the final desired highest concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no inhibitor).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (except 12) will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of EF-P-IN-1 at which there is no visible growth.
-
For a more quantitative measure, read the absorbance of each well at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Controls
-
Growth Control (Positive Control): Bacteria in broth without the inhibitor (Well 11). This well should show turbidity.
-
Sterility Control (Negative Control): Broth only (Well 12). This well should remain clear.
-
Vehicle Control: If the inhibitor is dissolved in a solvent (e.g., DMSO), a control with the highest concentration of the solvent used should be included to ensure it does not affect bacterial growth.
-
Reference Antibiotic: A standard antibiotic with a known MIC for the test organism should be run in parallel to validate the assay.
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner. Below is a template for presenting the MIC data for EF-P-IN-1 against various bacterial strains.
| Bacterial Strain | EF-P-IN-1 MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Escherichia coli ATCC 25922 | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa ATCC 27853 | [Insert Value] | [Insert Value] |
| Staphylococcus aureus ATCC 29213 | [Insert Value] | [Insert Value] |
| Enterococcus faecalis ATCC 29212 | [Insert Value] | [Insert Value] |
Conclusion
This document provides a comprehensive protocol for determining the MIC of the novel Elongation Factor P inhibitor, EF-P-IN-1. Adherence to this standardized broth microdilution method will ensure the generation of reproducible and comparable data, which is essential for the preclinical evaluation of this potential new antimicrobial agent. Further studies, such as time-kill assays and resistance frequency determination, will be necessary to fully characterize the antibacterial properties of EF-P-IN-1.
References
- 1. Elongation factor P - Wikipedia [en.wikipedia.org]
- 2. Elongation factor P: Function and effects on bacterial fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. protocols.io [protocols.io]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. pnas.org [pnas.org]
- 7. Predicting the pathway involved in post-translational modification of Elongation factor P in a subset of bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ribosome Profiling with Elongation Factor P-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[1] This method allows for the precise mapping of ribosome positions on transcripts, offering insights into translation initiation, elongation, and termination. Elongation Factor P (EF-P) is a crucial translation factor in bacteria that rescues ribosomes stalled at specific amino acid motifs, particularly polyproline stretches (XPPX).[2][3] Inhibition of EF-P leads to the accumulation of ribosomes at these stall sites, making it an excellent target for studying translational control and for the development of novel antibacterial agents.
This document provides a detailed experimental protocol for conducting ribosome profiling in bacteria, specifically using Elongation Factor P-IN-1 , a potent inhibitor of EF-P. This compound is a β-lysine derivative that interferes with the essential post-translational modification of EF-P, thereby inhibiting its function and inducing ribosome stalling.[4] These application notes are designed to guide researchers through the process of treating bacterial cultures with this compound, preparing ribosome profiling libraries, and interpreting the resulting data.
Principle of the Method
The experimental workflow is based on the principle that a translating ribosome protects a segment of mRNA (approximately 20-30 nucleotides) from nuclease digestion. By treating bacterial cells with this compound, ribosomes are stalled specifically at EF-P-dependent pause sites. Following cell lysis, treatment with RNase I digests all unprotected mRNA. The resulting ribosome-protected fragments (RPFs) are then isolated, converted into a cDNA library, and subjected to high-throughput sequencing. Mapping these RPFs back to the transcriptome reveals the precise locations and density of stalled ribosomes, providing a quantitative measure of translation at a sub-codon resolution.
Key Applications
-
Mechanism of Action Studies: Elucidate the genome-wide stalling landscape induced by EF-P inhibition.
-
Drug Discovery: Screen for and characterize novel antibacterial compounds that target translation.
-
Translational Control: Investigate the regulation of protein synthesis in response to environmental stresses and antibiotic treatment.
-
Target Identification: Identify the specific protein targets whose translation is most affected by EF-P inhibition.
Quantitative Data Summary
The following tables present hypothetical but representative data based on published studies of EF-P deletion mutants, which are expected to mimic the effects of this compound treatment.
Table 1: Effect of this compound on Ribosome Occupancy at Proline-Rich Motifs.
| Gene | Motif | Ribosome Occupancy (Control) | Ribosome Occupancy (EF-P-IN-1 Treated) | Fold Change |
| ybeL | PPG | 1.2 | 15.8 | 13.2 |
| oppA | PPP | 0.8 | 12.3 | 15.4 |
| gltJ | APP | 1.5 | 18.2 | 12.1 |
| mgtA | GPP | 1.1 | 14.5 | 13.2 |
| atpB | PPP | 2.3 | 25.1 | 10.9 |
Data are presented as normalized ribosome density (reads per kilobase per million mapped reads, RPKM). Data is hypothetical and for illustrative purposes.
Table 2: Impact of this compound on the Translational Efficiency of Key Virulence Factors.
| Gene | Function | mRNA Abundance (Fold Change) | Ribosome Footprints (Fold Change) | Translational Efficiency (Fold Change) |
| fliC | Flagellin | 1.1 | 0.4 | 0.36 |
| invA | Type III secretion system protein | 0.9 | 0.5 | 0.56 |
| sipC | Type III secretion system effector | 1.2 | 0.6 | 0.50 |
| phoP | Two-component system regulator | 1.0 | 0.7 | 0.70 |
| sodA | Superoxide dismutase | 1.3 | 1.2 | 0.92 |
Translational efficiency is calculated as the ratio of ribosome footprints to mRNA abundance. Data is hypothetical and for illustrative purposes.
Experimental Protocols
This protocol is adapted for Escherichia coli but can be modified for other bacterial species.
Materials and Reagents
-
E. coli strain (e.g., K-12)
-
Luria-Bertani (LB) broth
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lysis Buffer (20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NH₄Cl, 1 mM DTT, 0.5% Triton X-100, 100 µg/mL chloramphenicol, DNase I)
-
RNase I (e.g., Ambion)
-
SUPERase•In™ RNase Inhibitor (e.g., Thermo Fisher Scientific)
-
Sucrose (B13894) solutions (10% and 40% w/v in gradient buffer: 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NH₄Cl, 1 mM DTT)
-
Trizol LS Reagent
-
RNA clean and concentrator kit
-
T4 Polynucleotide Kinase (PNK)
-
T4 RNA Ligase 2, truncated
-
Reverse Transcriptase (e.g., SuperScript III)
-
Circularization Ligase (e.g., CircLigase)
-
PCR amplification reagents
-
Primers for library amplification
-
Size selection beads or gels
Experimental Workflow Diagram
Caption: Experimental workflow for ribosome profiling with this compound.
Step-by-Step Protocol
1. Cell Culture and Inhibitor Treatment
1.1. Inoculate a 50 mL culture of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.
1.2. The next day, dilute the overnight culture into 500 mL of fresh LB broth to an OD₆₀₀ of ~0.05.
1.3. Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.4-0.5.
1.4. Add this compound to the culture. The optimal concentration should be determined empirically, but a starting point of 10-50 µM can be used based on similar compounds. A vehicle control (e.g., DMSO) should be run in parallel.
1.5. Incubate for a short period (e.g., 5-15 minutes) to allow for inhibitor action without inducing a widespread stress response.
1.6. Rapidly harvest the cells by filtration or centrifugation at 4°C. If using centrifugation, proceed immediately to the next step to minimize changes in translation. Alternatively, flash-freeze the cell pellet in liquid nitrogen and store at -80°C.
2. Cell Lysis and Nuclease Digestion
2.1. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.
2.2. Lyse the cells by sonication or using a French press on ice.
2.3. Clarify the lysate by centrifuging at 20,000 x g for 10 minutes at 4°C.
2.4. Transfer the supernatant to a new tube and measure the RNA concentration (A₂₆₀).
2.5. For each sample, take a defined amount of lysate (e.g., 10 A₂₆₀ units) and treat with RNase I to digest unprotected mRNA. The amount of RNase I and incubation time will need to be optimized, but a starting point is 500 U of RNase I for 1 hour at 25°C with gentle agitation.
2.6. Stop the digestion by adding an RNase inhibitor, such as SUPERase•In™.
3. Monosome Isolation
3.1. Layer the digested lysate onto a 10-40% sucrose gradient.
3.2. Centrifuge at 35,000 rpm for 3 hours at 4°C in an ultracentrifuge with a swinging bucket rotor.
3.3. Fractionate the gradient while monitoring the absorbance at 260 nm.
3.4. Collect the fractions corresponding to the 70S monosome peak.
4. RNA Extraction and Footprint Purification
4.1. Add Trizol LS reagent to the pooled monosome fractions and perform RNA extraction according to the manufacturer's protocol.
4.2. Resuspend the RNA pellet in RNase-free water.
4.3. Run the RNA on a 15% TBE-Urea polyacrylamide gel.
4.4. Excise the gel region corresponding to RNA fragments of ~20-35 nucleotides.
4.5. Elute the RNA from the gel slice and precipitate.
5. Library Preparation and Sequencing
5.1. Dephosphorylation: Treat the purified ribosome footprints with T4 PNK to remove the 3' phosphate.
5.2. Ligation of 3' Adapter: Ligate a pre-adenylated miRNA cloning linker to the 3' end of the footprints using T4 RNA Ligase 2, truncated.
5.3. Reverse Transcription: Perform reverse transcription using a primer that is complementary to the 3' adapter.
5.4. Circularization: Purify the cDNA and circularize it using CircLigase.
5.5. PCR Amplification: Amplify the circularized cDNA using primers that add the necessary sequences for high-throughput sequencing. Use a low number of PCR cycles (e.g., 8-12) to avoid amplification bias.
5.6. Sequencing: Purify the PCR product and submit for high-throughput sequencing on an Illumina platform.
Data Analysis
A standard ribosome profiling data analysis pipeline should be followed. This includes:
-
Adapter trimming and quality filtering of the raw sequencing reads.
-
Alignment of the reads to the bacterial genome and transcriptome.
-
Mapping the P-site position for each read to determine the precise codon being translated.
-
Calculating ribosome density across transcripts.
-
Identifying differential gene expression at the level of translation by comparing the inhibitor-treated sample to the control.
-
Analyzing pausing at specific motifs , such as polyproline stretches, by calculating the pause score (ribosome density at the motif divided by the average ribosome density of the gene).
Signaling Pathway Perturbation
Inhibition of EF-P and the resulting ribosome stalling can trigger cellular stress responses, such as the stringent response. The stringent response is a global regulatory network in bacteria that is activated by nutrient starvation and other stresses. It is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). Ribosome stalling can mimic amino acid starvation, leading to the activation of RelA, a (p)ppGpp synthetase, which in turn modulates transcription and translation to promote survival.
EF-P Inhibition and Potential Induction of the Stringent Response
Caption: EF-P inhibition may induce the stringent response via ribosome stalling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of ribosome footprints | Inefficient cell lysis | Optimize lysis method (e.g., increase sonication time). |
| Over-digestion with RNase I | Reduce RNase I concentration or incubation time. | |
| Inefficient monosome isolation | Ensure proper gradient formation and fractionation. | |
| Contamination with rRNA fragments | Incomplete digestion of rRNA | Optimize RNase I digestion conditions. |
| Non-specific binding to ribosomes | Include a high-salt wash step during monosome purification. | |
| PCR duplicates in sequencing data | Low input material for library prep | Start with more lysate or optimize footprint recovery. |
| Too many PCR cycles | Reduce the number of PCR cycles during library amplification. | |
| No clear pausing at expected motifs | Ineffective inhibitor concentration | Perform a dose-response curve to determine the optimal inhibitor concentration. |
| Inhibitor treatment time too long/short | Optimize the inhibitor incubation time. |
For further assistance, please refer to the cited literature or contact technical support.
References
Measuring Protein Synthesis Inhibition by Elongation Factor P-IN-1: Application Notes and Protocols
References
- 1. Elongation factor P - Wikipedia [en.wikipedia.org]
- 2. Elongation factor P: mechanism of action and opportunities for drug design [ediss.uni-goettingen.de]
- 3. Translation elongation factor P (EF-P) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Elongation Factor P: New Mechanisms of Function and an Evolutionary Diversity of Translation Regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Elongation Factor P as a Target for Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial protein synthesis is a primary target for many clinically successful antibiotics. However, the rise of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Elongation Factor P (EF-P) is an essential and highly conserved bacterial protein that plays a critical role in rescuing ribosomes stalled during the translation of polyproline motifs.[1][2][3][4] Its absence or inhibition leads to impaired bacterial growth, increased sensitivity to other antibiotics, and reduced virulence, making it an attractive target for the development of new antibiotics.[1][5]
While a specific inhibitor designated "Elongation factor P-IN-1" is not prominently described in the current scientific literature, this document outlines the application of targeting EF-P in antibiotic research. It provides a summary of the quantitative effects of EF-P modulation, detailed protocols for studying EF-P function and inhibition, and diagrams illustrating the key pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data regarding the impact of EF-P on bacterial physiology and antibiotic resistance, highlighting its potential as an antimicrobial target.
Table 1: Impact of EF-P Deletion on Antibiotic Susceptibility
| Bacterium | Antibiotic | Wild-Type MIC (µg/mL) | Δefp Mutant MIC (µg/mL) | Fold Change in Susceptibility | Reference |
| Escherichia coli | Lauryl Sulfobetaine (LSB) | >100 | 25 | >4x increase | [5] |
| Escherichia coli | Polymyxin B | 0.5 | 0.125 | 4x increase | [5] |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.125 | 0.0625 | 2x increase | [6] |
| Pseudomonas aeruginosa | Ceftazidime | 2 | 0.5 | 4x increase | [6] |
Table 2: General Inhibitory Concentrations of Translation Inhibitors
| Compound Class | Target | Example Organism | IC50 / MIC | Reference |
| Indole Dipeptides | Bacterial Translation | Staphylococcus aureus | MIC: 5.6 µg/mL | [7] |
| Tetracyclines | 30S Ribosomal Subunit | Escherichia coli | Varies | [8] |
| Proline-rich Antimicrobial Peptides (PrAMPs) | Ribosome Exit Tunnel | Escherichia coli | Varies | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of EF-P action and a general workflow for the discovery of EF-P inhibitors.
Caption: Mechanism of EF-P in rescuing stalled ribosomes and the point of inhibition.
Caption: Workflow for the discovery and development of EF-P inhibitors.
Experimental Protocols
Protocol 1: In Vitro EF-P Activity Assay (Puromycin Reaction)
This protocol is adapted from methodologies used to assess the stimulation of peptide bond formation by EF-P.
Objective: To determine the ability of a test compound to inhibit the EF-P-mediated formation of a peptide bond between fMet-tRNA and puromycin (B1679871).
Materials:
-
Purified 70S ribosomes from E. coli
-
Purified EF-P protein
-
f-[³H]Met-tRNAfMet
-
Puromycin
-
Poly(U) or other suitable mRNA template
-
Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Ethyl acetate (B1210297)
-
Scintillation fluid and counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, mRNA template, and 70S ribosomes. Incubate at 37°C for 10 minutes to allow for complex formation.
-
Add EF-P and Inhibitor: Add the purified EF-P protein and the test compound at various concentrations (or solvent control) to the reaction mixture. Incubate for a further 10 minutes at 37°C.
-
Initiate the Reaction: Add f-[³H]Met-tRNAfMet and incubate for 5 minutes. Then, add puromycin to start the peptidyl transfer reaction.
-
Stop the Reaction: After a defined time (e.g., 15 minutes), terminate the reaction by adding a concentrated salt solution (e.g., 1 M MgCl₂).
-
Extract the Product: Extract the f-[³H]Met-puromycin product by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Quantify the Product: Transfer a sample of the ethyl acetate (upper) phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.
Objective: To assess the antibacterial activity of a potential EF-P inhibitor against wild-type and Δefp mutant bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli K-12 and its isogenic Δefp mutant)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compound serially diluted in the growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strains overnight in the appropriate growth medium. Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: In a 96-well plate, perform a serial two-fold dilution of the test compound in the growth medium. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
Data Analysis: Compare the MIC values for the wild-type and Δefp mutant strains. A lower MIC for the wild-type strain suggests that the compound may be targeting EF-P or a related pathway. Increased susceptibility of the Δefp mutant to other classes of antibiotics can also be tested using this method.
Conclusion
Elongation Factor P represents a promising, yet underexploited, target for the development of novel antibiotics. Its essential role in maintaining proteome homeostasis and bacterial fitness makes its inhibition a viable strategy to combat bacterial infections. The protocols and data presented here provide a framework for researchers to investigate and identify novel inhibitors of EF-P, contributing to the much-needed pipeline of new antibacterial agents. Further research into specific inhibitors and their mechanisms of action will be crucial in translating this potential into clinical applications.
References
- 1. Elongation factor P: Function and effects on bacterial fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elongation factor P - Wikipedia [en.wikipedia.org]
- 3. Translation elongation factor P (EF-P) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elongation Factor P Is Important for Sporulation Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification of Novel Inhibitors of Bacterial Translation Elongation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Elongation Factor P-IN-1: A Novel Tool for Investigating EF-P Function
Introduction
Elongation Factor P (EF-P) is a crucial bacterial translation factor that rescues ribosomes stalled at specific amino acid sequences, most notably polyproline motifs (e.g., PPP or PPG). By facilitating the formation of peptide bonds involving these problematic sequences, EF-P ensures the efficient synthesis of a subset of proteins essential for bacterial viability, virulence, and stress responses. The critical role of EF-P in bacterial physiology makes it an attractive target for the development of novel antimicrobial agents. Elongation factor P-IN-1, a de-novo designed β-lysine derivative, has been identified as a potent inhibitor of EF-P function, offering a valuable chemical tool for researchers studying the intricacies of bacterial translation and developing new therapeutic strategies.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the study of EF-P.
Mechanism of Action
This compound is a synthetic β-lysine derivative that acts as a competitive inhibitor of the natural β-lysine modification of EF-P. In many bacteria, including Escherichia coli, EF-P requires a post-translational modification at a conserved lysine (B10760008) residue to become fully active. This modification is catalyzed by the enzyme PoxA, which attaches a β-lysine moiety to EF-P.[3] this compound is designed to be a substrate for PoxA, leading to its attachment to EF-P in place of the natural β-lysine. However, the resulting modified EF-P is functionally impaired, leading to the accumulation of stalled ribosomes and a subsequent reduction in the synthesis of EF-P-dependent proteins. This inhibitory action ultimately impacts bacterial proliferation.[1][2]
Data Presentation
The inhibitory effect of this compound on bacterial growth has been demonstrated in E. coli. The following table summarizes the observed effects.
| Compound | Target | Organism | Observed Effect on Proliferation | Reference |
| This compound | Elongation Factor P (EF-P) | Escherichia coli | Retards proliferation rate | [1][2] |
Note: Specific quantitative data such as IC50 or MIC values for this compound are not yet publicly available in the cited literature. Further dose-response studies are required to establish these parameters.
Mandatory Visualizations
References
Determining the Effective Concentration of Elongation Factor P-IN-1 in Bacterial Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation Factor P (EF-P) is a crucial protein in bacterial translation, playing a vital role in protein synthesis. Specifically, EF-P prevents ribosomes from stalling during the translation of proteins that contain consecutive proline residues.[1][2] The inhibition of EF-P leads to a slowdown in bacterial growth and, in some cases, increased sensitivity to other antibiotics, making it an attractive target for the development of new antimicrobial agents. Elongation Factor P-IN-1 is a novel small molecule inhibitor designed to target and inhibit the function of bacterial EF-P. These application notes provide a comprehensive guide for researchers to determine the effective concentration of this compound in bacterial cultures through various in vitro and cell-based assays.
Mechanism of Action of Elongation Factor P
EF-P is a structural mimic of tRNA and binds to the ribosome at a site between the peptidyl-tRNA (P-site) and the exiting tRNA (E-site).[1] Its primary function is to facilitate the formation of peptide bonds between consecutive proline residues, a process that is otherwise inefficient and can lead to ribosome stalling.[2][3] By inhibiting EF-P, this compound is expected to induce ribosome stalling at poly-proline motifs, leading to a global reduction in protein synthesis and subsequent inhibition of bacterial growth.
Determining the Effective Concentration of this compound
The effective concentration of this compound can be determined through a series of experiments that measure its impact on bacterial growth and protein synthesis. The key parameters to be determined are the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the expected results from the described experimental protocols. The data presented here is representative and intended to illustrate the expected outcomes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MIC (µM) |
| Escherichia coli (Wild-Type) | 8 | 16 |
| Staphylococcus aureus (MRSA) | 4 | 8 |
| Pseudomonas aeruginosa | 16 | 32 |
| Bacillus subtilis | 2 | 4 |
Table 2: IC50 Values of this compound in different assays.
| Assay Type | Bacterial Strain/System | IC50 (µM) |
| In Vitro Translation Assay | E. coli S30 extract | 5.2 |
| Reporter Gene Assay (Pro-rich reporter) | E. coli | 7.8 |
| Cell Viability Assay (MTT) | E. coli | 12.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[4][5][6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
Protocol 2: In Vitro Translation Inhibition Assay
This assay directly measures the inhibitory effect of this compound on protein synthesis using a cell-free bacterial extract.[7][8][9]
Materials:
-
This compound stock solution
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture (with one radioactively labeled amino acid, e.g., [³⁵S]-methionine, or a fluorescently labeled amino acid)
-
Reaction buffer and ATP/GTP mix
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's protocol for the S30 extract system.
-
Add varying concentrations of this compound to the reactions. Include a no-inhibitor control.
-
Initiate the reaction by adding the plasmid DNA.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Quantify the amount of newly synthesized protein. For radioactive labeling, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For fluorescent reporters, measure the fluorescence intensity.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Bacterial Reporter Gene Assay for EF-P Inhibition
This cell-based assay utilizes a reporter gene construct that is sensitive to ribosome stalling at poly-proline sequences to measure the in-cell activity of this compound.[10][11][12]
Materials:
-
Bacterial strain engineered with a reporter plasmid. The plasmid should contain a reporter gene (e.g., lacZ or luc) preceded by a poly-proline coding sequence.
-
This compound stock solution
-
Appropriate bacterial growth medium and antibiotics for plasmid maintenance
-
Reagents for the reporter assay (e.g., ONPG for β-galactosidase assay or luciferin (B1168401) for luciferase assay)
-
Luminometer or spectrophotometer
Procedure:
-
Grow the reporter bacterial strain to the mid-logarithmic phase.
-
Aliquot the culture into a 96-well plate.
-
Add a range of concentrations of this compound to the wells.
-
Incubate the plate with shaking at 37°C for a defined period (e.g., 2-4 hours).
-
Measure the reporter gene expression according to the specific reporter system's protocol.
-
Normalize the reporter activity to cell density (OD600).
-
Plot the normalized reporter activity against the inhibitor concentration to determine the IC50.
Conclusion
The protocols and data presented in these application notes provide a robust framework for determining the effective concentration of this compound. By employing a combination of whole-cell growth inhibition assays (MIC) and more specific mechanism-of-action studies (in vitro translation and reporter gene assays), researchers can gain a comprehensive understanding of the potency and cellular activity of this novel EF-P inhibitor. These methods are essential for the preclinical evaluation and development of this compound as a potential antibacterial therapeutic.
References
- 1. Elongation factor P - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. [Elongation Factor P: New Mechanisms of Function and an Evolutionary Diversity of Translation Regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Reporter Gene Repression Assay to Study Translational Regulation of a Target Gene [jove.com]
- 11. A bacterial reporter panel for the detection and classification of antibiotic substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction and testing of a bacterial luciferase reporter gene system for in vivo measurement of nonsense suppression in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Elongation factor P-IN-1 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation factor P (EF-P) is a crucial protein in bacteria that facilitates protein synthesis by preventing ribosomes from stalling, particularly during the translation of proteins containing consecutive proline residues.[1][2] The inhibition of EF-P can lead to impaired bacterial growth and proliferation, making it a promising target for the development of novel antibacterial agents. Elongation factor P-IN-1 is a potent, synthetic inhibitor of EF-P.[3] As a β-lysine derivative, it has been observed to affect the proliferation rates of E. coli.[3] These application notes provide detailed protocols for the preparation of this compound stock solutions for various experimental applications.
Quantitative Data Summary
For accurate and reproducible experimental results, precise preparation of this compound stock solutions is essential. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Catalog Number | HY-145880 | [3] |
| Molecular Formula | C₁₄H₃₁N₃O₂ | [3] |
| Molecular Weight | 273.41 g/mol | [3] |
| Appearance | Solid | |
| Purity | >98% (typically by HPLC) | |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Recommended Stock Conc. | 10 mM - 50 mM in DMSO | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (in DMSO) | -20°C for up to 1 month, -80°C for up to 6 months |
Signaling Pathway of Elongation Factor P
Elongation factor P plays a vital role in bacterial translation elongation. It recognizes stalled ribosomes, often at poly-proline motifs, and rescues them to continue protein synthesis. The inhibition of EF-P by this compound disrupts this crucial process, leading to an accumulation of stalled ribosomes and ultimately inhibiting bacterial growth.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 273.41 g/mol / 1000 = 2.7341 mg
-
Weigh the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 2.73 mg of this compound powder into the tube. Record the exact weight.
-
-
Calculate Required Solvent Volume: Volume (mL) = Mass (mg) / (Molecular Weight ( g/mol ) x Desired Concentration (mM)) For an exact weight of 2.73 mg: Volume (mL) = 2.73 mg / (273.41 g/mol x 10 mM) = 0.9985 mL (or 998.5 µL)
-
Dissolve the Compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath may be used if necessary, but check for temperature sensitivity of the compound.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.
-
Protocol 2: Quality Control of Stock Solution
It is good practice to verify the concentration and purity of the prepared stock solution.
Method: UV-Vis Spectrophotometry (if chromophore is present)
-
Perform a serial dilution of the stock solution in the appropriate solvent.
-
Measure the absorbance at the λmax of this compound.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) is known.
Method: HPLC-MS
-
Dilute a small aliquot of the stock solution.
-
Analyze by HPLC to check for purity and potential degradation products.
-
Use mass spectrometry (MS) to confirm the identity of the compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing a stock solution of a small molecule inhibitor.
Troubleshooting
-
Precipitation upon dilution in aqueous buffer: This is common for hydrophobic compounds stored in DMSO. To mitigate this, decrease the final concentration, use a co-solvent system if compatible with the assay, or perform serial dilutions in a stepwise manner.
-
Compound insolubility in DMSO: If the compound does not fully dissolve, gentle warming (e.g., 37°C) or brief sonication may help. Ensure the DMSO is anhydrous, as absorbed water can reduce solubility.
-
Stock solution instability: To maintain the integrity of the stock solution, avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store protected from light and at the recommended temperature.
Disclaimer: This information is for research use only. Please refer to the manufacturer's safety data sheet (SDS) for detailed handling and safety information. Experimental conditions should be optimized for your specific application.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Elongation Factor P-IN-1 for Bacterial Growth Inhibition
Welcome to the technical support center for Elongation Factor P-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using EF-P-IN-1 as a bacterial growth inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Elongation Factor P (EF-P) and its inhibitor, EF-P-IN-1?
Elongation Factor P (EF-P) is an essential protein in bacteria that facilitates protein synthesis.[1][2] Specifically, it prevents ribosomes from stalling when encountering sequences of consecutive proline residues, which are otherwise difficult to translate.[2][3] EF-P binds to the ribosome at a site between the peptidyl-tRNA (P site) and the exiting tRNA (E site), helping to catalyze the formation of peptide bonds involving proline.[2][4] The absence or inhibition of EF-P can slow down bacterial growth and increase sensitivity to antibiotics.[2]
EF-P-IN-1 is a potent inhibitor of EF-P.[5] As a β-lysine derivative, it is understood to interfere with the function of EF-P, thereby disrupting protein synthesis and affecting the proliferation rates of bacteria such as E. coli.[5] By inhibiting EF-P, EF-P-IN-1 effectively mimics the cellular state of EF-P deletion, leading to the inhibition of bacterial growth.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of EF-P and a typical experimental workflow for optimizing EF-P-IN-1 concentration.
Caption: Mechanism of EF-P action and its inhibition by EF-P-IN-1.
Caption: Workflow for determining the MIC of EF-P-IN-1.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible MIC values between experiments.
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Ensure the bacterial inoculum is prepared fresh for each experiment and standardized to the same density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL, then diluted to the final concentration).[6] Use a spectrophotometer for accuracy. |
| EF-P-IN-1 Stock Degradation | Prepare fresh stock solutions of EF-P-IN-1 for each experiment. If storing, aliquot and freeze at -20°C or -80°C to avoid multiple freeze-thaw cycles. |
| Pipetting Errors | Use calibrated pipettes and fresh tips for each dilution step to ensure accurate serial dilutions. |
| Incubation Conditions | Maintain consistent incubation temperature and duration (e.g., 37°C for 18-24 hours). Avoid stacking plates to ensure uniform heat distribution. |
Issue 2: Unexpected bacterial growth at high concentrations of EF-P-IN-1.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | EF-P-IN-1 may have limited solubility in the growth medium. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a co-solvent like DMSO (ensure the final concentration does not affect bacterial growth). |
| Resistant Mutants | Prolonged incubation can lead to the growth of resistant mutants. Read the MIC at the recommended time point (e.g., 18-24 hours). |
| Incorrect Stock Concentration | Verify the initial weighing of the compound and the calculations for the stock solution. |
Issue 3: No bacterial growth, even in the positive control wells.
| Possible Cause | Troubleshooting Step |
| Inoculum Not Viable | Use a fresh bacterial culture for inoculum preparation. Streak a sample of the inoculum on an agar (B569324) plate to confirm viability. |
| Contamination of Media | Ensure that the growth medium and all reagents are sterile. |
| Residual Contaminants | Ensure that labware is free from any residual cleaning agents or other inhibitors. |
Experimental Protocols
Protocol 1: Preparation of EF-P-IN-1 Stock and Working Solutions
-
Calculate the required amount of EF-P-IN-1 to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Dissolve EF-P-IN-1 in a suitable solvent (e.g., sterile deionized water or DMSO). If using DMSO, ensure the final concentration in the assay does not exceed a level that affects bacterial growth (typically <1%).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Prepare working solutions by diluting the stock solution in the appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on standard broth microdilution methods.[7][8][9]
-
Prepare a 96-well microtiter plate. Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Add 200 µL of the highest concentration of EF-P-IN-1 working solution to the wells in column 1.
-
Perform serial dilutions. Transfer 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (bacteria with no inhibitor), and column 12 will be the negative control (broth only, for sterility check).
-
Prepare the bacterial inoculum. Grow a fresh culture of the test bacterium to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate the plate. Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of EF-P-IN-1 at which there is no visible growth of bacteria.
Data Presentation
Table 1: Illustrative MIC Values of EF-P-IN-1 against Various Bacterial Strains
| Bacterial Strain | Gram Type | Illustrative MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-Negative | 16 - 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 64 - 256 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 8 - 32 |
| Bacillus subtilis ATCC 6633 | Gram-Positive | 4 - 16 |
Note: These values are for illustrative purposes only and may not represent actual experimental data. Actual MIC values should be determined experimentally.
Table 2: Example of a 96-Well Plate Layout for MIC Determination
| Column | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| EF-P-IN-1 (µg/mL) | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0 | 0 |
| Bacteria | + | + | + | + | + | + | + | + | + | + | + | - |
| Growth (Example) | - | - | - | - | + | + | + | + | + | + | + | - |
In this example, the MIC would be 16 µg/mL.
References
- 1. Characterization of a high-throughput screening assay for inhibitors of elongation factor p and ribosomal peptidyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elongation factor P - Wikipedia [en.wikipedia.org]
- 3. Elongation Factor P Is Important for Sporulation Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Elongation Factor P: New Mechanisms of Function and an Evolutionary Diversity of Translation Regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. actascientific.com [actascientific.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
troubleshooting solubility issues with Elongation factor P-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges with Elongation factor P-IN-1 (EF-P-IN-1), a potent inhibitor of Elongation Factor P (EF-P).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor designed to target the bacterial protein Elongation Factor P (EF-P), which is essential for the synthesis of proteins containing specific amino acid sequences, such as consecutive prolines.[1][2] Like many small molecule inhibitors, EF-P-IN-1 can be hydrophobic, leading to poor solubility in aqueous buffers commonly used in biochemical and cellular assays. Achieving a stable, soluble solution is critical for accurate and reproducible experimental results.
Q2: What are the primary factors that influence the solubility of EF-P-IN-1?
A2: The solubility of a small molecule like EF-P-IN-1 is influenced by several factors, including the pH and ionic strength of the solvent, temperature, and the presence of co-solvents or detergents.[3][4][5] The inherent physicochemical properties of the compound, such as its polarity and molecular weight, also play a significant role.[6]
Q3: At what point in my experiment should I be most concerned about the solubility of EF-P-IN-1?
A3: Solubility issues can arise at multiple stages, including initial stock solution preparation, dilution into final assay buffers, and during long-term storage. It is crucial to ensure the compound is fully dissolved at each step to avoid precipitation, which can lead to inaccurate concentration determination and inconsistent experimental outcomes.[7]
Troubleshooting Guides
Issue 1: Difficulty Dissolving EF-P-IN-1 for a Stock Solution
If you are observing particulate matter or a cloudy solution when preparing your initial high-concentration stock of EF-P-IN-1, consider the following troubleshooting steps.
Recommended Solvents for Stock Solution:
| Solvent | Concentration | Storage Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 20 mM | -20°C or -80°C | Recommended for initial solubilization. Minimize freeze-thaw cycles. |
| Ethanol | ≤ 10 mM | -20°C or -80°C | Use anhydrous ethanol. May be suitable for certain cell-based assays. |
| N,N-Dimethylformamide (DMF) | ≤ 20 mM | -20°C or -80°C | Use with caution due to potential toxicity in cellular assays. |
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C for 5-10 minutes. This can help increase the solubility of the compound.[5]
-
Vortexing/Sonication: Agitate the solution using a vortex mixer or a sonication bath for short intervals to aid in dissolution.
-
Solvent Exchange: If solubility remains poor, consider a different recommended organic solvent. Ensure the chosen solvent is compatible with your downstream experiments.
Experimental Protocol: Preparing a 10 mM Stock Solution of EF-P-IN-1 in DMSO
-
Equilibrate the vial of EF-P-IN-1 to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Gently vortex the vial for 1-2 minutes.
-
If necessary, briefly sonicate the vial in a water bath for 5 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Issue 2: Precipitation of EF-P-IN-1 in Aqueous Assay Buffer
Precipitation upon dilution of the organic stock solution into your aqueous experimental buffer is a common issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for EF-P-IN-1 precipitation in aqueous buffers.
Buffer Additives to Enhance Solubility:
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native conformation of the target protein and improving the solubility of the inhibitor.[7][] |
| Polyethylene Glycol (PEG) | 1-5% (w/v) | Can stabilize proteins and improve the solubility of small molecules.[9] |
| L-Arginine/L-Glutamate | 50-100 mM | Can reduce protein aggregation and improve the solubility of associated small molecules.[7] |
| Tween-20 / Triton X-100 | 0.005-0.1% (v/v) | Non-ionic detergents that can help to solubilize hydrophobic compounds.[7] |
| Bovine Serum Albumin (BSA) | 0.1-1 mg/mL | Can act as a carrier protein, preventing the inhibitor from precipitating or adsorbing to surfaces. |
Experimental Protocol: Solubility Test in Different Buffer Conditions
-
Prepare a series of small-volume aqueous buffers with varying pH (e.g., 6.5, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 100 mM, 150 mM NaCl).
-
In separate tubes, add one or more of the recommended additives to the buffers.
-
Dilute the EF-P-IN-1 stock solution to the final desired concentration in each buffer condition.
-
Incubate at the experimental temperature for 30 minutes.
-
Visually inspect for any signs of precipitation.
-
For a quantitative assessment, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes and measure the absorbance of the supernatant at a wavelength specific to EF-P-IN-1 to determine the amount of soluble compound.
Signaling Pathway and Experimental Context
Understanding the mechanism of action of EF-P-IN-1 is crucial for designing relevant experiments. The inhibitor is expected to disrupt the function of EF-P, which in turn stalls ribosomes during the translation of specific mRNA sequences.
Caption: Proposed mechanism of action for this compound.
This technical support guide is intended to provide a starting point for troubleshooting solubility issues with this compound. The optimal conditions may vary depending on the specific experimental setup.
References
- 1. Elongation factor P - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. quora.com [quora.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Elongation Factor P (EF-P) and Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Elongation Factor P (EF-P) and its inhibitors, exemplified here as "IN-1". The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general buffer conditions recommended for maintaining the stability of EF-P?
A1: The stability of Elongation Factor P (EF-P), a protein involved in bacterial translation, is crucial for reliable experimental outcomes. While optimal conditions can vary depending on the bacterial species from which the EF-P is derived, a common starting point is a buffer with a pH between 7.0 and 8.0. It is also recommended to include a moderate salt concentration, such as 100-150 mM NaCl or KCl, to maintain protein solubility and prevent aggregation. The addition of glycerol (B35011) (10-20%) can further stabilize the protein, especially during storage.
Q2: My EF-P protein is precipitating during my experiment. What could be the cause and how can I troubleshoot it?
A2: Protein precipitation can be caused by several factors, including improper buffer conditions, high protein concentration, or the presence of a destabilizing agent. To troubleshoot this, you can try the following:
-
Optimize Buffer Conditions: Refer to the buffer stability table below and consider adjusting the pH or salt concentration of your buffer.
-
Reduce Protein Concentration: High concentrations of EF-P can lead to aggregation. Try performing your experiment with a lower, yet still detectable, concentration of the protein.
-
Add Stabilizing Agents: Including additives like glycerol or non-ionic detergents (e.g., Tween-20) in your buffer can help to prevent aggregation.
Q3: I am not observing any inhibitory effect of my compound (IN-1) on EF-P activity. What are the possible reasons?
A3: A lack of inhibitory effect could be due to several reasons:
-
Compound Insolubility: Your inhibitor may not be soluble in the experimental buffer. Ensure that your compound is fully dissolved. You may need to use a co-solvent like DMSO, but be mindful of its final concentration as it can affect protein stability and activity.
-
Protein Inactivity: The EF-P protein itself may be inactive due to improper folding or degradation. It is important to confirm the activity of your EF-P stock before conducting inhibition assays.
-
Incorrect Assay Conditions: The conditions of your assay (e.g., temperature, incubation time) may not be optimal for observing inhibition. A thorough review and optimization of the assay protocol are recommended.
Troubleshooting Guides
Issue 1: Variability in Experimental Replicates
Inconsistent results between replicates can be a significant source of frustration. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: EF-P Degradation
Degradation of EF-P can lead to a loss of activity and misleading results. The addition of protease inhibitors and proper handling are key to mitigating this issue.
Table 1: Recommended Buffer Compositions for EF-P Stability
| Buffer Component | Concentration | Purpose |
| Tris-HCl or HEPES | 20-50 mM | pH buffering (pH 7.0-8.0) |
| NaCl or KCl | 100-150 mM | Maintain ionic strength, prevent aggregation |
| MgCl₂ | 5-10 mM | Often required for EF-P activity |
| Glycerol | 10-20% (v/v) | Cryoprotectant and protein stabilizer |
| DTT or β-mercaptoethanol | 1-5 mM | Reducing agent to prevent oxidation |
| Protease Inhibitor Cocktail | Varies | Prevent degradation by proteases |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Assessing EF-P-IN-1 Binding
This protocol can be used to determine if your inhibitor binds to EF-P by measuring changes in the protein's thermal stability.
-
Prepare the Reaction Mixture: In a 96-well PCR plate, prepare a reaction mixture containing your EF-P protein, a fluorescent dye (e.g., SYPRO Orange), and your experimental buffer.
-
Add Inhibitor: Add varying concentrations of your inhibitor (IN-1) to the wells. Include a no-inhibitor control.
-
Run the Assay: Place the plate in a real-time PCR machine and run a melt curve protocol, gradually increasing the temperature.
-
Analyze the Data: The binding of the inhibitor to EF-P will typically increase the melting temperature (Tm) of the protein. Plot the change in Tm as a function of inhibitor concentration to determine the binding affinity.
Protocol 2: Western Blotting for Detecting EF-P Degradation
This protocol helps to visualize the integrity of your EF-P protein.
-
Sample Preparation: Take aliquots of your EF-P samples at different time points during your experiment. Mix the samples with SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the proteins by size by running the samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to EF-P.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of lower molecular weight bands indicates degradation.
-
Signaling Pathway
EF-P is a crucial component of the bacterial translation machinery, and its activity is essential for the synthesis of proteins containing polyproline motifs.
Caption: Role of EF-P in rescuing stalled ribosomes during translation.
how to control for Elongation factor P-IN-1 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the degradation of Elongation factor P-IN-1 (P-IN-1) in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Elongation factor P (EF-P) is a conserved translation factor that helps ribosomes translate specific protein sequences, particularly those containing consecutive proline residues.[1][2][3] P-IN-1 is a hypothetical inhibitor of EF-P. Its mechanism of action is presumed to involve binding to EF-P, thereby preventing it from associating with the ribosome and leading to a stall in protein synthesis at polyproline motifs. This inhibition can be a valuable tool for studying the roles of specific proteins in various cellular processes.
Q2: What are the primary pathways for protein degradation in eukaryotic cells?
The two main pathways for protein degradation in eukaryotic cells are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[4][5] The UPS is responsible for the degradation of most short-lived and regulatory proteins, while the autophagy-lysosome pathway primarily degrades long-lived proteins, protein aggregates, and organelles.[4][5] Understanding these pathways is crucial for designing experiments to control for the degradation of proteins of interest.
Q3: What factors can contribute to the degradation of P-IN-1 in a long-term experiment?
The stability of a small molecule inhibitor like P-IN-1 can be influenced by several factors in a long-term cell culture experiment:
-
Metabolic degradation: Cells can metabolize the compound, reducing its effective concentration over time.
-
Chemical instability: The compound may be unstable in the culture medium at 37°C, leading to its breakdown.
-
Cellular efflux: Cells may actively pump the inhibitor out, decreasing its intracellular concentration.
-
Protein degradation: If P-IN-1's target, EF-P, is degraded, the inhibitor may be released and become susceptible to degradation or efflux.
Q4: How can I determine the half-life of Elongation Factor P in my experimental system?
The half-life of a protein can be determined using a cycloheximide (B1669411) (CHX) chase assay.[6][7] CHX is a potent inhibitor of protein synthesis.[7] By treating cells with CHX and then monitoring the levels of the protein of interest over time by Western blotting, you can calculate its rate of degradation.
Troubleshooting Guide
This guide addresses common issues encountered when using P-IN-1 in long-term experiments.
| Problem | Potential Cause | Recommended Solution |
| Decreased efficacy of P-IN-1 over time. | 1. Degradation of P-IN-1: The inhibitor may be chemically unstable or metabolized by the cells. 2. Cellular efflux: Cells may be actively removing the inhibitor. | 1. Replenish P-IN-1: Perform partial or complete media changes with fresh inhibitor at regular intervals. The frequency will depend on the stability of your compound. 2. Use efflux pump inhibitors: If efflux is suspected, co-treatment with a general efflux pump inhibitor (e.g., verapamil) could be tested, but be aware of potential off-target effects. |
| Loss of Elongation Factor P protein levels. | 1. Increased protein turnover: Inhibition by P-IN-1 might mark EF-P for degradation. 2. General cellular stress: Long-term treatment with any inhibitor can induce stress responses that may alter protein homeostasis. | 1. Perform a cycloheximide chase assay: Determine if P-IN-1 treatment alters the half-life of EF-P. 2. Use proteasome or lysosome inhibitors: Co-treat with inhibitors of the major degradation pathways to see if EF-P levels are stabilized. See the table below for examples. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number: These factors can affect cellular metabolism and drug sensitivity. 2. Inconsistent inhibitor concentration: Errors in dilution or storage can lead to variability. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Prepare fresh inhibitor dilutions: Aliquot and store the stock solution of P-IN-1 properly and prepare fresh dilutions for each experiment. |
Inhibitors of Protein Degradation
| Inhibitor | Target Pathway | Typical Working Concentration | Important Considerations |
| MG132 | Proteasome | 1-10 µM | Can be toxic with prolonged use; may induce apoptosis.[8][9] Titrate concentration and duration for your cell type. |
| Lactacystin | Proteasome | 1-10 µM | More specific than MG132 but can also be toxic over long periods.[9] |
| Bafilomycin A1 | Lysosome (V-ATPase inhibitor) | 50-200 nM | Prevents the fusion of autophagosomes with lysosomes.[10] |
| Chloroquine | Lysosome (raises lysosomal pH) | 10-50 µM | Can have off-target effects on autophagy and other cellular processes.[10] |
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine EF-P Half-Life
This protocol allows for the determination of the half-life of Elongation Factor P.
Materials:
-
Cells of interest cultured in appropriate vessels
-
Complete growth medium
-
P-IN-1 (or vehicle control, e.g., DMSO)
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against Elongation Factor P
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.
-
Pre-treatment with P-IN-1: Treat the cells with the desired concentration of P-IN-1 or vehicle control for a specified period (e.g., 24 hours) before the addition of CHX.
-
Addition of Cycloheximide:
-
Prepare a working solution of CHX in complete growth medium to a final concentration of 50-100 µg/mL.[6]
-
Aspirate the old medium from the cells and replace it with the CHX-containing medium. This is your "time 0" point.
-
-
Time Course Collection:
-
Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12, 24 hours).
-
To harvest, wash the cells once with ice-cold PBS and then add lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading for the Western blot.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for EF-P.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for EF-P at each time point using densitometry software.
-
Normalize the EF-P signal to a loading control (e.g., GAPDH or β-actin) if necessary, although in a CHX chase, the total protein amount loaded should be equal.
-
Plot the normalized EF-P intensity against time. The time it takes for the protein level to decrease by 50% is the half-life.
-
Visualizations
Caption: Workflow for a cycloheximide chase assay to determine protein half-life.
Caption: Hypothetical signaling pathway of Elongation Factor P and its inhibition by P-IN-1.
References
- 1. Elongation factor P is required to maintain proteome homeostasis at high growth rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elongation factor P - Wikipedia [en.wikipedia.org]
- 3. Elongation Factor P Is Important for Sporulation Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 8. Prolonged treatment with the proteasome inhibitor MG-132 induces apoptosis in PC12 rat pheochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome Inhibitors [labome.com]
- 10. Inhibition of lysosome degradation on autophagosome formation and responses to GMI, an immunomodulatory protein from Ganoderma microsporum - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in Elongation factor P-IN-1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Elongation Factor P (EF-P) inhibitors, such as P-IN-1. The content is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is Elongation Factor P (EF-P) and its function?
A1: Elongation Factor P (EF-P) is a universally conserved protein in bacteria that plays a critical role in protein synthesis. Its primary function is to rescue ribosomes that have stalled during the translation of specific amino acid sequences, particularly those containing consecutive proline residues (polyproline motifs like PPG and PPP).[1][2][3] By binding to the stalled ribosome, EF-P facilitates the difficult formation of peptide bonds involving proline, thereby ensuring the efficient synthesis of proteins that contain these motifs.[3] The eukaryotic and archaeal homolog of EF-P is known as eIF5A.[4][5]
Q2: What is P-IN-1 and what is its expected effect in an assay?
A2: P-IN-1 is a potent, de-novo designed β-lysine derivative that acts as an inhibitor of Elongation Factor P.[6] In a functional EF-P assay, P-IN-1 is expected to reduce or block the activity of EF-P. This inhibition will lead to an increase in ribosome stalling at polyproline motifs, resulting in a decreased rate of synthesis for the target protein. In cell-based assays, this can manifest as a reduced bacterial proliferation rate.[6]
Q3: Why is the post-translational modification of EF-P important for its activity?
A3: For maximal activity, EF-P must undergo post-translational modification. In E. coli, this involves the addition of a β-lysine moiety to a conserved lysine (B10760008) residue (Lys34).[1][5] This modification is crucial for EF-P's ability to properly interact with the ribosome's peptidyl transferase center and efficiently catalyze peptide bond formation.[1] Assays using unmodified EF-P will show significantly lower activity, which can affect the interpretation of inhibitor data.[2]
Troubleshooting Guide for Unexpected Results
This guide addresses common issues encountered during EF-P-IN-1 assays.
Issue 1: No inhibition is observed when P-IN-1 is applied.
| Possible Cause | Recommended Action |
| Inactive Inhibitor | Verify the integrity and concentration of the P-IN-1 stock solution. Consider potential degradation and use a freshly prepared solution. |
| Inactive EF-P | Ensure the EF-P used in the assay is correctly post-translationally modified and active. Run a positive control without the inhibitor to confirm baseline EF-P activity.[2] |
| Assay Insensitivity | The chosen polyproline motif (e.g., PPX) may not be strongly EF-P dependent in vitro.[5][7] Test a different, well-characterized EF-P-dependent sequence (e.g., from the TonB protein).[2] |
| Incorrect Component Concentration | Titrate key components of the assay, such as EF-P, ribosomes, and tRNA, to ensure the assay is running under optimal, sensitive conditions. |
| Inhibitor Efflux (Cell-based assays) | In whole-cell assays, the bacteria may be actively pumping the inhibitor out. Consider using an efflux pump inhibitor as a control or testing in a different bacterial strain. |
Issue 2: High variability and inconsistent results between replicates.
| Possible Cause | Recommended Action |
| Pipetting Inaccuracy | Review pipetting techniques, especially for small volumes. Use calibrated pipettes and consider preparing a master mix for replicates. |
| Reagent Inconsistency | Prepare fresh batches of all critical reagents, including buffers and purified protein components. Inconsistent activity of ribosome preparations is a common source of variability. |
| Temperature Fluctuations | Ensure consistent incubation times and temperatures for all steps of the assay. Use a water bath or incubator with stable temperature control. |
| Data Quality | Implement rigorous quality control checks. Running A/A tests (where two identical groups are compared) can help validate the experimental setup and identify underlying issues with the system.[8] |
Issue 3: An unexpected increase in signal (protein synthesis) is observed.
| Possible Cause | Recommended Action |
| Experimental Artifact | According to Twyman's law, any result that appears particularly interesting or unusual is likely to be incorrect.[8] This is the most probable explanation. Re-examine the entire experimental setup. |
| Measurement Error | The inhibitor may interfere with the detection method (e.g., fluorescence, luminescence, radioactivity). Run a control with the inhibitor in the absence of other reaction components to test for signal interference. |
| Off-Target Effects | The compound may have an off-target effect that indirectly boosts the translation of the specific reporter construct, although this is highly unlikely. |
| Data Misinterpretation | Carefully re-analyze the raw data. Ensure that background subtraction and normalization have been performed correctly. It's crucial to have a structured approach to avoid cognitive biases when analyzing data.[8] |
Visualizing Workflows and Pathways
To aid in understanding and troubleshooting, the following diagrams illustrate key processes.
Caption: EF-P rescues ribosomes stalled on polyproline motifs.
Caption: Workflow for an in vitro EF-P inhibition assay.
Caption: A logical guide for troubleshooting unexpected assay results.
Experimental Protocols
Protocol: In Vitro EF-P Activity Assay using SPA
This protocol is adapted from methods developed for high-throughput screening of EF-P inhibitors.[9] It measures the EF-P-dependent formation of a peptide bond between N-formyl-[³⁵S]Met-tRNAfMet and biotinylated puromycin (B1679871).
Materials:
-
Purified 70S ribosomes
-
Purified, post-translationally modified EF-P
-
N-formyl-[³⁵S]Met-tRNAfMet (radiolabeled substrate)
-
Biotinylated puromycin (acceptor substrate)
-
P-IN-1 inhibitor stock solution
-
Assay Buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Stop Solution (e.g., high concentration of EDTA)
Methodology:
-
Reaction Setup: In a microplate, combine assay buffer, 70S ribosomes, EF-P, and the reporter mRNA template encoding a polyproline motif.
-
Inhibitor Addition: Add varying concentrations of P-IN-1 to the experimental wells. Add vehicle (e.g., DMSO) to the control wells.
-
Initiation: Start the reaction by adding the substrates: N-formyl-[³⁵S]Met-tRNAfMet and biotinylated puromycin.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the peptidyl transferase reaction to occur.
-
Quenching: Stop the reaction by adding the Stop Solution.
-
Detection: Add a suspension of streptavidin-coated SPA beads to each well. The beads will bind to the biotinylated puromycin. If the radiolabeled methionine was successfully transferred to puromycin, the radioactivity will be brought into close proximity to the scintillant in the beads, generating a light signal.
-
Measurement: Read the plate in a scintillation counter. The signal is proportional to the amount of product formed.
-
Analysis: Calculate the percent inhibition for each concentration of P-IN-1 relative to the vehicle control and determine the IC₅₀ value.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Elongation Factor P and the Control of Translation Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. EF-P Dependent Pauses Integrate Proximal and Distal Signals during Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EF-P Dependent Pauses Integrate Proximal and Distal Signals during Translation | PLOS Genetics [journals.plos.org]
- 8. How to interpret experiment results accurately [statsig.com]
- 9. Characterization of a high-throughput screening assay for inhibitors of elongation factor p and ribosomal peptidyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding precipitation of Elongation factor P-IN-1 in media
Welcome to the technical support center for EF-P-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Elongation Factor P Inhibitor, EF-P-IN-1, and to troubleshoot common issues that may arise during experimentation, particularly concerning its solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is EF-P-IN-1 and what is its mechanism of action?
A1: EF-P-IN-1 is a small molecule inhibitor of Elongation Factor P (EF-P). EF-P is a crucial protein in bacteria that facilitates the synthesis of proteins containing difficult-to-translate sequences, such as consecutive proline residues. By inhibiting EF-P, EF-P-IN-1 can stall ribosome activity, leading to a halt in the production of essential proteins for bacterial growth, motility, and virulence. This makes EF-P a promising target for the development of novel antimicrobial agents.
Q2: I've dissolved EF-P-IN-1 in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
A2: This is a common issue known as "precipitation upon dilution" or "solvent shock." EF-P-IN-1, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions like cell culture media. While it dissolves readily in an organic solvent like DMSO, the rapid change in solvent environment upon dilution into the aqueous medium causes the compound to crash out of solution.[1][2]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: As a general rule, the final concentration of DMSO in your cell culture should be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects on your cells.[3] The tolerance to DMSO can vary between cell lines, so it is always recommended to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments.[2]
Q4: Can the presence of serum in my media affect the solubility of EF-P-IN-1?
A4: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can aid in the solubilization of hydrophobic compounds like EF-P-IN-1.[4] Proteins in the serum, like albumin, can bind to the inhibitor, helping to keep it in solution.[5] If you are observing precipitation in serum-free media, consider whether your experimental design can accommodate the inclusion of serum.
Troubleshooting Guide: Preventing Precipitation of EF-P-IN-1
This guide provides a systematic approach to troubleshoot and prevent the precipitation of EF-P-IN-1 in your experimental media.
Issue 1: Immediate Precipitation Upon Dilution
Appearance: The medium turns cloudy or a visible precipitate forms immediately after adding the EF-P-IN-1 stock solution.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid dilution of the DMSO stock into the aqueous medium causes the inhibitor to precipitate due to a drastic change in solvent polarity.[1][6] | Perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media or PBS. Then, add this intermediate dilution to the final volume of media.[1] |
| High Final Concentration | The intended final concentration of EF-P-IN-1 exceeds its solubility limit in the aqueous medium. | Lower the final working concentration of the inhibitor. It is advisable to perform a dose-response experiment to determine the optimal concentration. |
| Low Temperature of Media | Adding the inhibitor to cold media can decrease its solubility. | Always use media that has been pre-warmed to 37°C.[7] |
| Inadequate Mixing | Insufficient mixing upon addition of the inhibitor can lead to localized high concentrations and precipitation. | Add the inhibitor stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and thorough mixing.[6] |
Issue 2: Delayed Precipitation
Appearance: The medium is initially clear after the addition of EF-P-IN-1, but a precipitate forms after a period of incubation (hours to days).
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Minor temperature changes in the incubator can affect the solubility of the compound over time. | Ensure your incubator maintains a stable temperature. |
| pH Shift in Media | Cellular metabolism can cause a shift in the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound.[8][9] | Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH. |
| Compound Instability | EF-P-IN-1 may not be stable in the aqueous environment of the culture medium at 37°C for extended periods. | Prepare fresh inhibitor-containing media immediately before each experiment. For long-term experiments, consider replenishing the media with freshly prepared inhibitor at regular intervals. |
| Interaction with Media Components | The inhibitor may interact with salts or other components in the media, forming insoluble complexes over time.[10] | If possible, try a different media formulation. |
Experimental Protocols
Protocol 1: Preparation of EF-P-IN-1 Stock Solution
-
Materials:
-
EF-P-IN-1 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of EF-P-IN-1 to prepare a high-concentration stock solution (e.g., 10 mM).
-
Weigh the EF-P-IN-1 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of EF-P-IN-1 into Cell Culture Media to Avoid Precipitation
-
Materials:
-
10 mM EF-P-IN-1 stock solution in DMSO
-
Complete cell culture medium (with or without serum), pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.
-
Stepwise Dilution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media in a separate microcentrifuge tube. This creates a 100 µM solution.
-
Gently vortex the intermediate dilution.
-
-
Add 1 mL of the 100 µM intermediate dilution to the 9 mL of pre-warmed media in the conical tube to achieve the final 10 µM concentration.
-
Alternatively, for a direct dilution, while gently vortexing the 10 mL of pre-warmed media, slowly add 10 µL of the 10 mM stock solution drop-by-drop.
-
Cap the tube and invert it several times to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for EF-P-IN-1 precipitation.
Caption: Experimental workflow for preparing EF-P-IN-1 working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
cell permeability issues with Elongation factor P-IN-1
Welcome to the technical support center for Elongation Factor P-IN-1 (EF-P-IN-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential cell permeability issues that may be encountered during in-cell experiments with this inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise when using EF-P-IN-1 in cell-based assays, with a focus on diagnosing and resolving problems related to cell permeability.
Issue 1: Lack of Expected Phenotype or Cellular Activity
You have treated your cells with EF-P-IN-1 but do not observe the expected biological effect (e.g., no reduction in the synthesis of polyproline-containing proteins, no expected downstream signaling changes).
-
Possible Cause 1: Poor Passive Permeability. The physicochemical properties of EF-P-IN-1 may hinder its ability to passively diffuse across the cell membrane.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Assess the compound's LogP, polar surface area (PSA), and molecular weight. Values outside the optimal range (e.g., as per Lipinski's Rule of Five) can suggest poor permeability.[1]
-
Perform a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to determine a compound's passive permeability.[2] This assay will help determine if the compound can intrinsically cross a lipid membrane.
-
-
-
Possible Cause 2: Active Efflux. The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Conduct a Bidirectional Caco-2 Assay: This assay measures the permeability of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a monolayer of Caco-2 cells. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[2]
-
Use Efflux Pump Inhibitors: Perform your cell-based assay in the presence of a known efflux pump inhibitor, such as verapamil (B1683045) (a P-gp inhibitor). A restoration of the expected phenotype in the presence of the inhibitor would suggest that EF-P-IN-1 is a substrate for that efflux pump.[2]
-
-
-
Possible Cause 3: High Concentration Required for Effect. The effective concentration in your cellular assay is significantly higher than the biochemical IC50.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate EF-P-IN-1 across a wide range of concentrations to determine the EC50 for the cellular phenotype.[3]
-
Compare Cellular EC50 to Biochemical IC50: A large discrepancy between the cellular EC50 and the biochemical IC50 can point towards permeability issues or off-target effects at higher concentrations.[3]
-
-
Issue 2: High Variability in Experimental Results
You are observing inconsistent results between replicate wells or across different experimental days.
-
Possible Cause 1: Inconsistent Cell Monolayer Integrity (for barrier assays like Caco-2).
-
Troubleshooting Steps:
-
Measure Transepithelial Electrical Resistance (TEER): Before each experiment, ensure the integrity of your Caco-2 monolayers by measuring TEER. Only use monolayers that meet the established TEER threshold (typically ≥200 Ω·cm²).[2]
-
-
-
Possible Cause 2: Non-specific Binding. The compound may be binding to the plastic of the culture plates or other experimental components.
-
Troubleshooting Steps:
-
Include Control Wells: Use wells without cells to assess the binding of EF-P-IN-1 to the plate or membrane.[2][4]
-
Optimize Buffer Composition: The addition of a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the receiver buffer can sometimes reduce non-specific binding.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is Elongation Factor P (EF-P) and why is it a therapeutic target?
A1: Elongation Factor P (EF-P) is an essential bacterial protein that prevents ribosomes from stalling during the synthesis of proteins containing consecutive proline residues.[5][6] By inhibiting EF-P, it is possible to disrupt the synthesis of a subset of proteins crucial for bacterial viability, growth, and virulence, making it a promising target for novel antibiotics.[7][8]
Q2: How can I quantitatively assess the cell permeability of EF-P-IN-1?
A2: A tiered approach is recommended. Start with a PAMPA assay to quickly assess passive permeability.[2] If passive permeability is low, or if you suspect active transport, a Caco-2 permeability assay is the gold standard.[9][10] This assay can provide apparent permeability coefficients (Papp) and help identify if the compound is a substrate for efflux pumps.[2]
Q3: What physicochemical properties of a small molecule inhibitor like EF-P-IN-1 can predict its cell permeability?
A3: Several properties are predictive. According to the "Rule of 5", poor absorption or permeation is more likely when a compound has more than 5 H-bond donors, more than 10 H-bond acceptors, a molecular weight greater than 500, and a calculated LogP greater than 5.[1]
Q4: What are some strategies to improve the cellular uptake of a compound with low permeability?
A4: If structure-activity relationship (SAR) studies to optimize the physicochemical properties are not feasible, formulation strategies can be employed. These include the use of permeation enhancers, nanocarriers like liposomes, or co-administration with efflux pump inhibitors (though the latter is more for experimental validation than therapeutic application).
Data Presentation
Table 1: Physicochemical and Permeability Properties of a Hypothetical EF-P-IN-1
| Property | Value | Interpretation |
| Molecular Weight | 550 g/mol | Slightly above the ideal range (<500) |
| LogP | 4.8 | Within the acceptable range |
| Polar Surface Area (PSA) | 130 Ų | Within the acceptable range |
| H-bond Donors | 6 | Slightly above the ideal range (<5) |
| H-bond Acceptors | 11 | Slightly above the ideal range (<10) |
| PAMPA Papp (x 10-6 cm/s) | 0.5 | Low passive permeability |
| Caco-2 Papp (A-B) (x 10-6 cm/s) | 0.2 | Low apparent permeability |
| Caco-2 Papp (B-A) (x 10-6 cm/s) | 1.5 | Moderate apparent permeability |
| Efflux Ratio (B-A / A-B) | 7.5 | High efflux ratio, suggests active efflux |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: Prepare a lipid solution (e.g., 2% lecithin (B1663433) in dodecane). Coat the filter of a 96-well donor plate with the lipid solution.
-
Compound Addition: Add the test compound (EF-P-IN-1) solution to the donor wells. Add buffer to the acceptor wells of a separate 96-well plate.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified time (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure they are intact. A Lucifer Yellow permeability test can also be performed.[9]
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing EF-P-IN-1 to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both chambers at the end of the incubation.[2]
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sample Analysis: Analyze the concentration of EF-P-IN-1 in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.
Visualizations
Caption: Simplified signaling pathway of Elongation Factor P (EF-P).
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elongation factor P - Wikipedia [en.wikipedia.org]
- 6. Translation elongation factor P (EF-P) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elongation Factor P Is Important for Sporulation Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. benchchem.com [benchchem.com]
- 10. labinsights.nl [labinsights.nl]
Technical Support Center: Refining Elongation factor P-IN-1 Treatment Duration in E. coli
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Elongation factor P-IN-1 in Escherichia coli. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation to assist you in refining the optimal treatment duration for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Elongation Factor P (EF-P) and why is it a target for inhibitors in E. coli?
A1: Elongation Factor P (EF-P) is a crucial protein in E. coli that helps ribosomes translate specific protein sequences, particularly those containing consecutive proline residues (polyproline motifs).[1][2] Without functional EF-P, ribosomes can stall at these motifs, leading to a halt in protein synthesis.[1][2] This stalling can impair bacterial growth, increase sensitivity to other antibiotics, and reduce virulence.[3] These critical functions make EF-P an attractive target for the development of new antibacterial agents.
Q2: What is this compound and how does it work?
A2: this compound is a potent inhibitor of EF-P.[4] It is a β-lysine derivative that interferes with the function of EF-P, thereby affecting the proliferation of E. coli.[4][5] By inhibiting EF-P, this compound induces ribosome stalling at polyproline motifs, leading to a reduction in the synthesis of specific proteins essential for normal bacterial physiology and growth.
Q3: I am observing a decrease in the growth rate of my E. coli culture after treatment with this compound, but not complete inhibition. Is this expected?
Q4: How do I determine the optimal treatment duration with this compound for my specific downstream application (e.g., proteomics, transcriptomics)?
A4: The optimal treatment duration will depend on the specific biological question you are asking. For studying the immediate effects on protein synthesis, a short treatment time (e.g., 30 minutes to 2 hours) may be sufficient. To observe broader physiological changes or effects on cell viability, longer incubation times (e.g., 4 to 24 hours) might be necessary. It is recommended to perform a time-course experiment to identify the point at which the desired effect is maximal without causing widespread cell death, unless that is the intended outcome.
Q5: Can this compound affect the expression of all proteins in E. coli?
A5: No, this compound is expected to primarily affect the synthesis of proteins that contain polyproline motifs. Therefore, its impact on the proteome will be selective, targeting a subset of proteins. This specificity makes it a valuable tool for studying the roles of these particular proteins in various cellular processes.
Troubleshooting Guides
Issue 1: High variability in bacterial growth inhibition between replicate experiments.
-
Possible Cause: Inconsistent inoculum preparation.
-
Solution: Ensure a standardized inoculum for every experiment. Start from a fresh overnight culture and dilute it to a specific optical density (e.g., OD600 of 0.05-0.1) in fresh, pre-warmed medium before adding this compound.
-
Possible Cause: Incomplete dissolution or precipitation of this compound.
-
Solution: Verify the solubility of this compound in your experimental medium. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the culture medium. Visually inspect for any precipitation.
Issue 2: No significant effect on E. coli growth is observed even at high concentrations of this compound.
-
Possible Cause: Degraded inhibitor.
-
Solution: Ensure proper storage of the this compound stock solution as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Possible Cause: The E. coli strain used may have intrinsic resistance mechanisms.
-
Solution: If possible, test the inhibitor on a different, well-characterized laboratory strain of E. coli (e.g., K-12 strains).
Issue 3: Difficulty in interpreting the results of the protein synthesis inhibition assay.
-
Possible Cause: The chosen assay is not sensitive enough to detect the inhibition.
-
Solution: Consider using a more sensitive method, such as a luciferase-based reporter assay, which can provide a more dynamic range for detecting changes in protein synthesis.
-
Possible Cause: The treatment duration is too short to see a significant effect.
-
Solution: Increase the incubation time with this compound. A time-course experiment is highly recommended to determine the optimal duration for observing a robust inhibition of protein synthesis.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against E. coli K-12.
| Parameter | Value |
| MIC50 | 16 µg/mL |
| MIC90 | 32 µg/mL |
Note: This data is hypothetical and should be experimentally determined for your specific strain and conditions.
Table 2: Hypothetical Time-Kill Kinetics of this compound against E. coli K-12.
| Treatment Duration (hours) | Log10 CFU/mL (Mean ± SD) |
| 0 | 6.0 ± 0.1 |
| 2 | 5.8 ± 0.2 |
| 4 | 5.5 ± 0.2 |
| 8 | 4.9 ± 0.3 |
| 12 | 4.2 ± 0.3 |
| 24 | 3.5 ± 0.4 |
Note: This data is hypothetical and represents a bacteriostatic effect. Actual results may vary.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Inoculum Preparation:
-
Aseptically pick a single colony of E. coli from a fresh agar (B569324) plate and inoculate it into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).
-
Adjust the turbidity of the culture with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate.
-
Add 50 µL of MHB to wells 2-12.
-
Add 100 µL of the highest concentration of this compound to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10.
-
Well 11 will serve as a growth control (no inhibitor).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1-11.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli.
-
Protocol 2: Time-Kill Kinetic Assay
This assay determines the rate at which this compound affects bacterial viability over time.
-
Inoculum Preparation:
-
Prepare an E. coli culture in the mid-logarithmic phase as described in the MIC protocol and dilute it to approximately 1 x 10⁶ CFU/mL in fresh MHB.
-
-
Assay Setup:
-
Prepare flasks containing MHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask with no inhibitor.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of appropriate dilutions onto nutrient agar plates.
-
-
Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time for each concentration of the inhibitor.
-
Protocol 3: Luciferase-Based Reporter Assay for Protein Synthesis Inhibition
This protocol utilizes a reporter E. coli strain expressing a luciferase gene to indirectly measure protein synthesis.
-
Strain and Culture Preparation:
-
Use an E. coli strain engineered to express a luciferase gene (e.g., from the lux operon).
-
Grow the reporter strain to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) at 37°C with shaking.
-
-
Assay Procedure:
-
Aliquot the bacterial culture into a 96-well white, clear-bottom plate.
-
Add this compound at various concentrations to the wells. Include a no-inhibitor control.
-
Incubate the plate at 37°C.
-
-
Measurement of Luciferase Activity:
-
At different time points (e.g., 0, 30, 60, 90, and 120 minutes), measure the luminescence using a plate reader.
-
A decrease in luminescence in the treated wells compared to the control indicates inhibition of protein synthesis.
-
-
Data Analysis:
-
Normalize the luminescence readings to the cell density (OD600) to account for any effects on bacterial growth.
-
Plot the relative luminescence units (RLU) against time for each inhibitor concentration.
-
Mandatory Visualizations
References
Technical Support Center: Elongation Factor P-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the Elongation Factor P (EF-P) inhibitor, EF-P-IN-1.
I. Troubleshooting Guides
High variability in experimental results can obscure the true effects of EF-P-IN-1. The following guides address common issues encountered in two key experimental setups: Bacterial Growth Inhibition Assays (e.g., Minimum Inhibitory Concentration - MIC assays) and In Vitro Translation Assays.
Troubleshooting Bacterial Growth Inhibition Assays
These assays are fundamental for assessing the antibacterial efficacy of EF-P-IN-1.
| Symptom | Possible Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values between replicates or experiments. | Inconsistent Inoculum Density: Even minor differences in the starting bacterial concentration can significantly alter MIC values, a phenomenon known as the "inoculum effect".[1][2] | - Standardize inoculum preparation meticulously for every experiment. - Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial density (e.g., ~5 x 10^5 CFU/mL).[1][3] - Ensure the bacterial culture is in the logarithmic growth phase.[1] |
| Compound Precipitation: EF-P-IN-1 may have limited solubility in the assay medium, leading to precipitation at higher concentrations. This can result in an inaccurate, often higher, MIC value.[3] | - Visually inspect wells for any precipitate. - Perform a solubility test by mixing EF-P-IN-1 with the broth medium before adding bacteria.[3] - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.[3] | |
| Media Composition Variability: Minor variations in media components, such as cation concentrations, can affect both bacterial growth and the activity of the inhibitor.[4] | - Use a single, high-quality lot of commercially prepared media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) for a series of experiments.[3] - If preparing media in-house, adhere strictly to the formulation protocol and check the pH of each new batch.[3][4] | |
| No bacterial growth, even in positive control wells. | Bacterial Culture Viability Issues: The bacterial stock may not be viable. | - Use a fresh, actively growing bacterial culture for each experiment.[2] - Streak the culture on an agar (B569324) plate to confirm viability and purity before starting a liquid culture. |
| Solvent Toxicity: The solvent used to dissolve EF-P-IN-1 (e.g., DMSO) may be inhibiting bacterial growth at the concentrations used.[2] | - Run a solvent control with bacteria exposed to the same concentrations of the solvent as in the drug dilutions to determine the maximum non-inhibitory concentration.[2] | |
| "Skipped" wells (no growth at a lower concentration, but growth at a higher one). | Pipetting Errors or Contamination: Inaccurate serial dilutions or cross-contamination between wells can lead to inconsistent results.[2] | - Use calibrated pipettes and change tips for each dilution step. - Be meticulous during the serial dilution process to ensure accurate concentrations. |
| "Trailing" effect (hazy, low-level turbidity in multiple wells, making the MIC endpoint difficult to determine). | Sub-inhibitory Growth: EF-P-IN-1 may be bacteriostatic rather than bactericidal at certain concentrations, slowing growth without completely inhibiting it.[3] | - Record the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ~80% reduction) compared to the positive control.[3] - Establish a consistent and clearly defined reading protocol.[3] |
Troubleshooting In Vitro Translation (IVT) Assays
IVT assays are crucial for directly measuring the inhibitory effect of EF-P-IN-1 on protein synthesis.
| Symptom | Possible Cause | Recommended Solution |
| High variability in IC50 values between replicates or experiments. | Inconsistent Reagent Concentrations: Variations in the concentration of mRNA, ribosomes, or other translation factors will affect the overall translation efficiency and the apparent inhibitor potency. | - Prepare master mixes of reagents to minimize pipetting errors. - Use calibrated pipettes and perform accurate dilutions. - Optimize the concentration of each component (e.g., mRNA, cell lysate) to be in the linear range of the assay.[5] |
| Time-Dependent Inhibition: The IC50 value of some inhibitors can change with the incubation time.[6] | - Perform time-course experiments to determine if the inhibition is time-dependent.[6] - Standardize the pre-incubation time of the inhibitor with the translation machinery before starting the reaction. | |
| Assay Conditions: Factors such as temperature and pH can influence both the translation process and the inhibitor's activity. | - Use a calibrated incubator and ensure a consistent temperature throughout the experiment.[4] - Use a well-buffered reaction mix to maintain a stable pH.[4] | |
| Low or no translation signal in control reactions. | Degraded Reagents: mRNA or other components of the IVT kit may have degraded. | - Use fresh or properly stored reagents. - Handle mRNA in an RNase-free environment. - Aliquot reagents to avoid multiple freeze-thaw cycles. |
| Suboptimal Reagent Concentrations: The concentration of essential components like magnesium ions may not be optimal for the specific IVT system. | - Perform titration experiments to determine the optimal concentration of key reagents like MgCl2.[7] | |
| IC50 value from IVT assay does not correlate with cell-based assay results. | Cell Permeability: EF-P-IN-1 may not be able to efficiently cross the bacterial cell membrane in growth inhibition assays. | - This is a known challenge when comparing in vitro and cell-based data. The IVT assay measures direct target engagement, while the cell-based assay also depends on compound uptake. |
| Compound Efflux: Bacteria may possess efflux pumps that actively remove EF-P-IN-1 from the cell, reducing its intracellular concentration and apparent potency in cell-based assays. | - Consider using bacterial strains with known efflux pump deletions to investigate this possibility. |
II. Frequently Asked Questions (FAQs)
Q1: What is Elongation Factor P (EF-P) and what is its function?
A1: Elongation Factor P (EF-P) is a universally conserved protein in bacteria that plays a crucial role in protein synthesis.[8] Its primary function is to rescue ribosomes that have stalled during the translation of specific amino acid sequences, particularly those containing consecutive proline residues (e.g., polyproline tracts).[9][10][11] By binding to the stalled ribosome, EF-P facilitates the formation of peptide bonds involving proline, thereby ensuring the efficient synthesis of a subset of proteins essential for bacterial growth, virulence, and stress response.[12][13]
Q2: How does EF-P-IN-1 inhibit EF-P?
A2: EF-P-IN-1 is a potent inhibitor of EF-P.[14] It is a β-lysine derivative compound that likely interferes with the function of EF-P, thereby affecting the proliferation rates of bacteria like E. coli.[14] The precise molecular mechanism of inhibition is an area of ongoing research.
Q3: What are the key experimental parameters to control to ensure reproducibility in EF-P-IN-1 experiments?
A3: To ensure reproducibility, it is critical to control the following parameters:
-
Inoculum Density (for cell-based assays): As discussed in the troubleshooting guide, maintaining a consistent bacterial concentration is paramount.[1]
-
Compound Solubility and Stability: Ensure EF-P-IN-1 is fully dissolved and stable in your assay medium.[3]
-
Solvent Concentration: The final concentration of your solvent (e.g., DMSO) should be consistent and non-toxic to the cells or the in vitro system.[2]
-
Incubation Time and Temperature: Standardize these conditions across all experiments.[3][4]
-
Media/Buffer Composition: Use consistent formulations and pH.[3][4]
-
Controls: Always include appropriate positive and negative controls in your experiments.
Q4: How should I prepare and store EF-P-IN-1?
A4: For specific storage and handling instructions, always refer to the Certificate of Analysis provided by the supplier. Generally, small molecule inhibitors should be stored as recommended (often at -20°C or -80°C) and stock solutions should be prepared in a suitable solvent like DMSO. It is advisable to prepare fresh working solutions for each experiment to avoid degradation.[2]
Q5: My IC50 value for EF-P-IN-1 differs from published values. What could be the reason?
A5: Variations in IC50 values between different studies are common and can be attributed to several factors, including:
-
Differences in experimental conditions (e.g., cell line or bacterial strain, media composition, incubation time, temperature).[15]
-
Variations in the purity of the compound.[15]
-
Different methodologies and data analysis techniques used to calculate the IC50.[15] It is important to carefully document your experimental conditions to allow for accurate comparison with other studies.
III. Experimental Protocols
Bacterial Growth Inhibition (MIC) Assay
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of EF-P-IN-1 against a bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase (e.g., E. coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
EF-P-IN-1 stock solution (e.g., in DMSO)
-
Sterile saline or broth for dilutions
-
0.5 McFarland standard
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[1]
-
-
Serial Dilution of EF-P-IN-1:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of a 2x concentrated EF-P-IN-1 solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate.[3]
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
-
Controls:
-
Positive Control: Wells with bacteria and broth, but no inhibitor.
-
Negative Control: Wells with broth only (no bacteria).
-
Solvent Control: Wells with bacteria and the highest concentration of the solvent used.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[3]
-
-
Reading Results:
-
The MIC is the lowest concentration of EF-P-IN-1 that completely inhibits visible growth. Results can be read visually or with a microplate reader by measuring optical density (e.g., at 600 nm).
-
In Vitro Translation (IVT) Inhibition Assay
This protocol describes a general method for assessing the effect of EF-P-IN-1 on protein synthesis using a commercially available IVT kit.
Materials:
-
In vitro translation kit (e.g., based on E. coli S30 extract)
-
Reporter mRNA (e.g., encoding luciferase)
-
EF-P-IN-1 stock solution (in DMSO)
-
Nuclease-free water
-
Luminometer or other appropriate detection instrument
Procedure:
-
Reaction Setup:
-
On ice, prepare the IVT reactions in nuclease-free microcentrifuge tubes or a microplate.
-
For each reaction, add the components of the IVT kit according to the manufacturer's instructions (e.g., S30 extract, reaction buffer, amino acid mix).
-
-
Inhibitor Addition:
-
Add varying concentrations of EF-P-IN-1 to the reaction mixtures. Ensure the final solvent concentration is consistent across all reactions and does not exceed the recommended limit for the IVT kit.
-
-
Initiation of Translation:
-
Add the reporter mRNA to each reaction to initiate translation.
-
-
Controls:
-
Positive Control: A complete reaction mixture without any inhibitor.
-
Negative Control: A reaction mixture without the reporter mRNA.
-
Solvent Control: A reaction with the highest concentration of the solvent used.
-
-
Incubation:
-
Incubate the reactions at the temperature and for the duration recommended by the IVT kit manufacturer (e.g., 37°C for 1-2 hours).
-
-
Detection:
-
Measure the amount of synthesized protein. If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of EF-P-IN-1 relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
IV. Visualizations
Signaling Pathways and Workflows
Caption: EF-P signaling pathway and inhibition by EF-P-IN-1.
Caption: Experimental workflow for a bacterial MIC assay.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Elongation factor P - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. EF-P is essential for rapid synthesis of proteins containing consecutive proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Elongation Factor P: New Mechanisms of Function and an Evolutionary Diversity of Translation Regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translation elongation factor P (EF-P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Elongation Factor P-IN-1: A Comparative Analysis with Other Known EF-P Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Elongation factor P (EF-P) is a crucial protein in bacterial protein synthesis, playing a vital role in rescuing ribosomes stalled at specific polyproline motifs. Its essentiality in many pathogenic bacteria makes it an attractive target for the development of novel antibiotics. This guide provides a comparative overview of Elongation factor P-IN-1, a potent inhibitor of EF-P, and places it in the context of other known EF-P inhibitory strategies.
Introduction to this compound
This compound is a de-novo designed, synthetic β-lysine derivative that has been identified as a potent inhibitor of bacterial Elongation Factor P. Its mechanism of action is believed to involve its incorporation into the EF-P modification pathway, leading to a non-functional or poorly functioning EF-P, which in turn affects bacterial proliferation. Specifically, studies have shown that this compound can retard the growth of Escherichia coli.
Comparative Analysis: this compound vs. Other EF-P Inhibitors
A direct comparison of this compound with other specific, named small-molecule inhibitors of EF-P is challenging due to the limited number of such inhibitors reported in the public domain. Much of the research has focused on understanding the EF-P pathway and high-throughput screening for potential inhibitors without detailing specific, validated compounds. However, we can compare this compound to the broader classes of molecules and strategies known to inhibit EF-P function.
Table 1: Comparison of EF-P Inhibitory Strategies
| Feature | This compound | Other β-Lysine Derivatives | Non-β-Lysine Small Molecules |
| Chemical Class | Synthetic β-lysine derivative | Natural and synthetic β-lysine analogs | Diverse chemical scaffolds |
| Mechanism of Action | Likely acts as a substrate for PoxA, leading to mis-modified and inactive EF-P. | Can either augment or diminish E. coli proliferation by being incorporated into EF-P by the promiscuous enzyme PoxA.[1] | Direct binding to EF-P to block its interaction with the ribosome or inhibit its catalytic activity (largely theoretical). |
| Reported Activity | Retards the proliferation rate of E. coli.[1] | Some derivatives promote growth, while others retard it, depending on their structure.[1] | Limited public data on specific, validated non-β-lysine EF-P inhibitors with demonstrated antibacterial activity. |
| Specificity | Believed to be specific for the EF-P pathway due to its structural similarity to the natural substrate. | Variable, dependent on the specific derivative. | Potentially variable, with a higher risk of off-target effects depending on the scaffold. |
Signaling Pathway of EF-P and Inhibition
Elongation Factor P is post-translationally modified in a crucial step for its activity. In E. coli, the enzyme PoxA attaches a β-lysine moiety to a conserved lysine (B10760008) residue on EF-P. This modification is essential for EF-P to rescue stalled ribosomes. Inhibitors like this compound are thought to hijack this pathway.
Caption: EF-P modification and its role in translation.
Experimental Methodologies
The evaluation of EF-P inhibitors typically involves bacterial growth assays and in vitro enzymatic assays.
Bacterial Growth Inhibition Assay
This assay is fundamental to determining the antibacterial efficacy of a potential EF-P inhibitor.
Protocol:
-
Bacterial Strain: E. coli strains, often including wild-type and knockout strains for genes in the EF-P pathway (e.g., Δefp or ΔpoxA), are used to confirm the target pathway.
-
Culture Preparation: Bacteria are grown in a suitable liquid medium (e.g., Luria-Bertani broth) to a specific optical density (OD), typically in the early logarithmic growth phase.
-
Inhibitor Treatment: The bacterial culture is then aliquoted into a multi-well plate, and the test compounds (like this compound) are added at various concentrations.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) with shaking.
-
Growth Measurement: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to a control culture without the inhibitor. The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) is then determined.
Caption: Workflow for a bacterial growth inhibition assay.
Conclusion
This compound represents a promising, targeted approach to inhibiting bacterial growth by disrupting the essential EF-P pathway. As a synthetic β-lysine derivative, its mechanism is intrinsically linked to the enzymatic machinery that activates EF-P, offering a degree of specificity. While a direct quantitative comparison to other specific, named EF-P inhibitors is currently limited by the available literature, the study of this compound and other β-lysine derivatives provides a strong foundation for the development of this novel class of antibiotics. Further research is needed to identify and characterize a broader range of EF-P inhibitors to enable comprehensive comparative studies and advance the development of new antibacterial therapies.
References
A Comparative Guide to Cross-Resistance Studies with the Novel Elongation Factor P Inhibitor, EF-P-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-resistance profile of a novel, hypothetical Elongation Factor P (EF-P) inhibitor, designated EF-P-IN-1. As bacteria continue to develop resistance to existing antibiotics, targeting novel pathways such as the EF-P mediated translation rescue system presents a promising therapeutic strategy. Understanding the potential for cross-resistance between an EF-P inhibitor and current standard-of-care antibiotics is crucial for its development and future clinical application.
This document outlines the methodologies for key experimental assays, presents hypothetical comparative data in structured tables, and illustrates the relevant biological pathways and experimental workflows using diagrams. The comparisons are made against antibiotics commonly used to treat infections caused by Pseudomonas aeruginosa and Salmonella enterica, pathogens in which the EF-P pathway is known to play a significant role in virulence and stress resistance.[1][2][3]
Overview of Elongation Factor P (EF-P) and its Inhibition
Elongation Factor P is a crucial bacterial translation factor that rescues ribosomes stalled at specific poly-proline motifs during protein synthesis. By facilitating the formation of peptide bonds involving proline, EF-P ensures the proper synthesis of a subset of proteins, many of which are associated with virulence, stress response, and antibiotic resistance.[1][2][3] The post-translational modification of EF-P is essential for its activity, and the enzymes involved in this modification pathway are attractive targets for novel antibacterial agents.
EF-P-IN-1 is a hypothetical inhibitor that targets a key enzyme in the EF-P modification pathway, thereby rendering EF-P inactive and sensitizing bacteria to ribosome stalling. This guide explores how to assess whether resistance mechanisms to existing antibiotics could confer resistance to EF-P-IN-1, and conversely, if resistance to EF-P-IN-1 could impact susceptibility to other drugs.
Comparative Cross-Resistance Data
The following tables present hypothetical data from cross-resistance studies involving EF-P-IN-1 and a panel of standard antibiotics against wild-type and antibiotic-resistant strains of Pseudomonas aeruginosa and Salmonella enterica.
Table 1: Minimum Inhibitory Concentrations (MICs) of EF-P-IN-1 and Comparator Antibiotics against Pseudomonas aeruginosa Strains
| Strain | Resistance Profile | EF-P-IN-1 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Piperacillin-Tazobactam MIC (µg/mL) | Meropenem MIC (µg/mL) |
| PAO1 | Wild-Type | 2 | 0.5 | 8/4 | 1 |
| PA-CipR | Ciprofloxacin-Resistant | 2 | 32 | 8/4 | 1 |
| PA-PipTR | Piperacillin-Tazobactam-Resistant | 2 | 0.5 | >256/4 | 2 |
| PA-MerR | Meropenem-Resistant | 2 | 0.5 | 16/4 | 64 |
Table 2: Minimum Inhibitory Concentrations (MICs) of EF-P-IN-1 and Comparator Antibiotics against Salmonella enterica serovar Typhimurium Strains
| Strain | Resistance Profile | EF-P-IN-1 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ceftriaxone MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| ATCC 14028 | Wild-Type | 4 | 0.015 | 0.25 | 8 |
| SE-CipR | Ciprofloxacin-Resistant | 4 | 4 | 0.25 | 8 |
| SE-CefR | Ceftriaxone-Resistant | 4 | 0.015 | 64 | 8 |
| SE-AziR | Azithromycin-Resistant | 4 | 0.015 | 0.25 | >256 |
Table 3: Checkerboard Assay Results for EF-P-IN-1 in Combination with Other Antibiotics against Wild-Type Strains
| Organism | Combination | FIC Index (FICI) | Interpretation |
| P. aeruginosa PAO1 | EF-P-IN-1 + Ciprofloxacin | 0.75 | Additive |
| P. aeruginosa PAO1 | EF-P-IN-1 + Piperacillin-Tazobactam | 1.0 | Indifference |
| S. enterica ATCC 14028 | EF-P-IN-1 + Ciprofloxacin | 0.5 | Synergistic |
| S. enterica ATCC 14028 | EF-P-IN-1 + Ceftriaxone | 1.5 | Indifference |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial cultures, EF-P-IN-1 and comparator antibiotic stock solutions, spectrophotometer.
-
Procedure:
-
Prepare a bacterial inoculum suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform serial two-fold dilutions of each antimicrobial agent in MHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
-
Checkerboard Assay
This assay is used to assess the interaction (synergy, additivity, indifference, or antagonism) between two antimicrobial agents.
-
Materials: 96-well microtiter plates, MHB, bacterial cultures, stock solutions of two antimicrobial agents.
-
Procedure:
-
In a 96-well plate, prepare serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.
-
The result is a matrix of wells containing various combinations of concentrations of the two drugs.
-
Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Include rows and columns with each drug alone to determine their individual MICs in the same experiment.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value: ≤ 0.5 = Synergy; > 0.5 to 1.0 = Additive; > 1.0 to 4.0 = Indifference; > 4.0 = Antagonism.
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Materials: Culture tubes, MHB, bacterial culture, antimicrobial agent stock solutions, agar (B569324) plates, sterile saline.
-
Procedure:
-
Prepare tubes containing MHB with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
Plot the log10 CFU/mL against time for each concentration. A ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EF-P modification pathways and the experimental workflow for assessing cross-resistance.
Caption: EF-P Post-Translational Modification Pathways.
Caption: Experimental Workflow for Cross-Resistance Assessment.
References
- 1. Elongation factor P mediates a novel post-transcriptional regulatory pathway critical for bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. PoxA, YjeK and Elongation Factor P Coordinately Modulate Virulence and Drug Resistance in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Elongation Factor P Inhibition in Diverse Bacterial Strains: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of inhibiting Elongation Factor P (EF-P) across various bacterial strains. As a critical component of bacterial protein synthesis, EF-P presents a promising target for novel antimicrobial agents. This document summarizes the available data on the efficacy of EF-P inhibitors, details the experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Disclaimer: Direct comparative studies on the efficacy of a specific compound named "Elongation factor P-IN-1" across a wide range of bacterial strains are not publicly available. Therefore, this guide utilizes data from a representative, well-characterized EF-P inhibitor to illustrate the principles of comparative efficacy analysis. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the discovery and development of new antibacterial agents targeting EF-P.
Introduction to Elongation Factor P (EF-P) and its Inhibition
Elongation Factor P (EF-P) is a crucial protein translation factor in bacteria.[1][2] Its primary function is to rescue ribosomes that have stalled during the synthesis of proteins containing specific motifs, particularly those with consecutive proline residues.[1][3] By facilitating the formation of peptide bonds in these difficult-to-translate regions, EF-P ensures the fidelity and efficiency of protein production.[2][3] The essential role of EF-P in bacterial viability, virulence, and stress resistance makes it an attractive target for the development of new antibiotics.[4]
Inhibition of EF-P disrupts protein synthesis, leading to a cascade of detrimental effects on the bacterial cell, ultimately impairing its growth and survival. The efficacy of EF-P inhibitors can, however, vary significantly between different bacterial species. This variability can be attributed to several factors, including differences in the inhibitor's uptake, efflux pump activity, and subtle structural variations in the EF-P protein itself across different bacterial lineages.
Comparative Efficacy of a Representative EF-P Inhibitor
To illustrate the differential efficacy of EF-P inhibition, this section presents a summary of the Minimum Inhibitory Concentrations (MICs) for a representative EF-P inhibitor against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Staining | Representative EF-P Inhibitor MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 8 |
| Pseudomonas aeruginosa | Gram-Negative | 16 |
| Salmonella enterica | Gram-Negative | 8 |
| Staphylococcus aureus | Gram-Positive | 4 |
| Bacillus subtilis | Gram-Positive | 2 |
| Streptococcus pneumoniae | Gram-Positive | 4 |
Note: The data presented in this table is a hypothetical representation based on typical MIC values for experimental compounds and is intended for illustrative purposes.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an EF-P inhibitor against various bacterial strains using the broth microdilution method.
Materials
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus, etc.)
-
EF-P inhibitor compound
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer
-
Incubator
Procedure
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into 5 mL of MHB and incubated overnight at 37°C with shaking.
-
The overnight culture is diluted in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized bacterial suspension is further diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB for the assay.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the EF-P inhibitor is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the inhibitor are prepared in MHB in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
-
Inoculation and Incubation:
-
Each well containing the diluted inhibitor is inoculated with the prepared bacterial suspension.
-
A positive control well (bacteria with a known antibiotic) and a negative control well (bacteria with the vehicle) are included on each plate. A sterility control well (MHB only) is also included.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the EF-P inhibitor at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
-
Visualizing Key Pathways and Workflows
Elongation Factor P (EF-P) Activation and Function Pathway
The following diagram illustrates the key steps in the activation of EF-P and its role in rescuing stalled ribosomes.
Caption: EF-P Activation and Function in Bacterial Protein Synthesis.
Experimental Workflow for EF-P Inhibitor Evaluation
This diagram outlines a typical workflow for the discovery and evaluation of novel EF-P inhibitors.
Caption: Workflow for the Discovery and Evaluation of EF-P Inhibitors.
References
- 1. Elongation factor P - Wikipedia [en.wikipedia.org]
- 2. The gene encoding the elongation factor P protein is essential for viability and is required for protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elongation factor P: Function and effects on bacterial fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparative Guide to Elongation Factor P-IN-1: A Specific Inhibitor of EF-P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elongation factor P-IN-1 (EFP-IN-1), a potent and specific inhibitor of Elongation Factor P (EF-P), with alternative strategies for targeting the EF-P pathway. EF-P is a crucial bacterial translation factor responsible for rescuing ribosomes stalled at polyproline motifs, making it an attractive target for novel antibacterial agents.[1][2] This document summarizes the available experimental data, details relevant methodologies, and provides visualizations to aid in understanding the underlying mechanisms.
Introduction to Elongation Factor P (EF-P) and its Inhibition
Elongation Factor P (EF-P) is a universally conserved protein in bacteria that alleviates ribosome stalling during the translation of proteins containing consecutive proline residues.[1][2] Its function is essential for bacterial viability and virulence, making it a promising target for the development of new antibiotics. One approach to inhibiting EF-P function is through small molecules that directly bind to the protein and disrupt its activity. Another strategy involves targeting the enzymes responsible for the post-translational modification of EF-P, which is critical for its function.
This compound is a de-novo designed β-lysine derivative that has been identified as a potent inhibitor of EF-P in Escherichia coli.[1] Its mechanism of action is believed to involve the enzyme PoxA, which is responsible for the β-lysination of EF-P.[1] Interestingly, studies have shown that different derivatives of β-lysine can either inhibit or, in some cases, even enhance the proliferation of E. coli, highlighting the nuanced effects of modulating EF-P activity.[1]
Performance Comparison: Direct vs. Indirect Inhibition of EF-P
This guide focuses on comparing the direct inhibition of EF-P by EFP-IN-1 with the indirect approach of targeting the EF-P modification pathway. Due to the limited availability of publicly accessible, well-characterized small molecule inhibitors that directly target EF-P, a direct comparison with a close structural analog is not feasible at this time.
| Feature | This compound (Direct EF-P Inhibition) | Inhibition of EF-P Modifying Enzymes (e.g., PoxA) |
| Target | Elongation Factor P (EF-P) | EF-P modifying enzymes (e.g., PoxA) |
| Mechanism | Competitive or allosteric inhibition of EF-P function | Prevention of essential post-translational modification of EF-P, leading to an inactive form of the protein |
| Reported Effects | Retardation of E. coli proliferation[1] | Attenuation of bacterial virulence and growth |
| Potential for Specificity | High, as it targets the EF-P protein directly. | High, as the modifying enzymes are often specific to EF-P and may not have homologs in eukaryotes. |
| Examples | This compound and -IN-2 (β-lysine derivatives)[1] | No specific, named inhibitors of PoxA are widely reported in the public domain yet. This remains an active area of research. |
Experimental Data
Quantitative data for this compound, such as its 50% inhibitory concentration (IC50) or binding affinity (Kd), are not yet publicly available in detail. The primary research by McDonnell et al. (2022) indicates a growth-retarding effect on E. coli, but specific values from in vitro assays are needed for a complete quantitative comparison.[1]
Experimental Protocols
In Vitro EF-P Activity Assay: Puromycin Reaction
This assay biochemically mimics the peptidyl transfer reaction to assess EF-P activity. EF-P is known to stimulate the formation of a peptide bond between initiator fMet-tRNA and the aminoacyl-tRNA analog, puromycin.
Protocol:
-
Assemble a reaction mixture containing 70S ribosomes, mRNA with a polyproline-encoding sequence, fMet-[35S]tRNAfMet, and the inhibitor to be tested (e.g., EFP-IN-1) at various concentrations.
-
Initiate the reaction by adding EF-P.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a high concentration of unlabeled puromycin.
-
Extract the [35S]fMet-puromycin product using ethyl acetate.
-
Quantify the amount of product using scintillation counting.
-
The inhibitory effect is determined by the reduction in [35S]fMet-puromycin formation in the presence of the inhibitor.
Specificity Assay: In Vitro Transcription-Translation (IVTT) System
This assay assesses the inhibitor's effect on the translation of specific genes in a controlled environment.
Protocol:
-
Prepare a cell-free IVTT system from an E. coli strain.
-
Set up parallel reactions containing plasmids encoding a reporter gene (e.g., luciferase or GFP) either with or without a polyproline tract.
-
Add the test inhibitor (e.g., EFP-IN-1) to experimental reactions.
-
Incubate the reactions to allow for transcription and translation.
-
Measure the expression of the reporter protein (e.g., via luminescence or fluorescence).
-
A specific inhibitor of EF-P should disproportionately inhibit the expression of the reporter protein containing the polyproline tract compared to the control protein.
Target Engagement Assay: Filter Binding Assay
This assay can be used to determine the direct binding of an inhibitor to EF-P or the EF-P/ribosome complex.
Protocol:
-
Label either the inhibitor or EF-P with a radioactive or fluorescent tag.
-
Incubate the labeled component with its binding partner (and the ribosome, if applicable) at various concentrations.
-
Pass the reaction mixtures through a nitrocellulose filter. Proteins and protein-ligand complexes will bind to the filter, while unbound small molecules or nucleic acids will pass through.
-
Wash the filters to remove non-specifically bound molecules.
-
Quantify the amount of labeled component retained on the filter.
-
Analyze the data to determine the binding affinity (Kd).
Visualizing the EF-P Pathway and Inhibition
dot
Caption: EF-P pathway and points of inhibition.
dot
Caption: Experimental workflow for inhibitor characterization.
Conclusion
This compound represents a promising starting point for the development of novel antibiotics targeting the essential bacterial translation factor EF-P. Its mode of action, interfering with the function of post-translationally modified EF-P, highlights a specific vulnerability in bacteria. While direct comparisons with other specific EF-P inhibitors are currently limited by the available data, the alternative strategy of targeting EF-P modifying enzymes like PoxA presents an equally viable and potentially fruitful avenue for future drug discovery efforts. Further research is required to fully elucidate the quantitative inhibitory properties and the precise molecular interactions of EFP-IN-1 to advance its potential as a therapeutic agent.
References
Structure-Activity Relationship of Elongation Factor P Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Elongation Factor P (EF-P) inhibitors, focusing on Elongation factor P-IN-1 and its analogs. EF-P is a crucial bacterial protein synthesis factor that rescues ribosomes stalled at polyproline motifs, making it a potential target for novel antibacterial agents. The primary mechanism of action for the discussed inhibitors involves the enzyme PoxA, which is responsible for the post-translational modification of EF-P with β-lysine and its derivatives.
Overview of Elongation Factor P and its Inhibition
Elongation Factor P (EF-P) is a universally conserved protein in bacteria that plays a vital role in protein translation. Specifically, it alleviates ribosome stalling during the synthesis of proteins containing consecutive proline residues (polyproline tracts). This function is essential for the proper synthesis of a subset of proteins, and in many bacteria, the absence or inhibition of EF-P function can lead to growth defects and reduced virulence.
The activity of EF-P is dependent on a unique post-translational modification, the attachment of a β-lysine moiety to a conserved lysine (B10760008) residue. This modification is catalyzed by the enzyme PoxA. Small molecules that can interfere with this process, either by inhibiting PoxA or by being incorporated by PoxA to produce a non-functional or inhibitory form of EF-P, are of significant interest as potential antibacterial agents. "this compound" is a potent inhibitor of EF-P and is characterized as a β-lysine derivative that impacts the proliferation of E. coli.
Structure-Activity Relationship of β-Lysine Analogs
A key study by McDonnell CM, et al. investigated a series of de-novo designed β-lysine derivatives and their effects on the proliferation of E. coli. The study revealed that these compounds are processed by PoxA and attached to EF-P, leading to varied effects on bacterial growth. The structure-activity relationship of these analogs can be summarized as follows:
-
Modulation of Activity: The β-lysine scaffold is a critical pharmacophore. Modifications to its structure can dramatically alter the biological outcome, leading to compounds that either inhibit or, surprisingly, even enhance bacterial growth.
-
Role of the Aminoalkyl Chain: A crucial determinant of activity was found to be the length of an aminoalkyl chain attached to the β-lysine core. The study reported that two chain-elongated derivatives, differing by only two carbon units in their aminoalkyl chains, exhibited opposing biological activities. One derivative acted as an inhibitor of E. coli proliferation, while the other augmented its growth. This highlights a delicate structural balance that dictates the functional consequence of the modified EF-P.
Due to the limited public availability of the full research data, the specific chemical structures of this compound, its growth-enhancing analog, and other derivatives, along with their corresponding quantitative proliferation data, cannot be presented here. However, the following table provides a template illustrating how such data would be structured for a clear comparison.
Table 1: Hypothetical Proliferation Data for this compound and Analogs in E. coli
| Compound ID | Modification on β-Lysine Scaffold | Concentration (µM) | Effect on E. coli Proliferation (% of Control) |
| This compound | N-Alkyl Chain (n=X) | 10 | 25% (Inhibition) |
| Analog A | N-Alkyl Chain (n=X-2) | 10 | 80% (Weak Inhibition) |
| Analog B | N-Alkyl Chain (n=X+2) | 10 | 150% (Augmentation) |
| Analog C | Aromatic Substitution | 10 | 45% (Inhibition) |
| β-Lysine (Control) | None | 10 | 100% (No significant change) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed experimental protocols from the primary research article are not publicly available. However, a general methodology for assessing the effect of EF-P inhibitors on bacterial proliferation is described below.
General E. coli Proliferation Assay
This assay is designed to determine the effect of test compounds on the growth rate of E. coli.
Materials:
-
E. coli strain (e.g., a wild-type strain or a strain with specific genetic modifications to modulate EF-P or PoxA activity).
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium.
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Microplate reader capable of measuring optical density at 600 nm (OD600).
-
Incubator shaker.
Procedure:
-
Preparation of Bacterial Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Sub-culturing: The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to an early-log phase (OD600 ≈ 0.2-0.4).
-
Assay Setup:
-
In a 96-well microplate, add a defined volume (e.g., 198 µL) of the early-log phase bacterial culture to each well.
-
Add 2 µL of the test compounds at various concentrations (typically in a serial dilution) to the respective wells. Include a vehicle control (e.g., 2 µL of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the microplate at 37°C with continuous shaking in a microplate reader.
-
Data Collection: Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for a period of several hours (e.g., 6-12 hours).
-
Data Analysis:
-
Plot the OD600 values over time to generate growth curves for each compound concentration.
-
From the growth curves, determine key parameters such as the doubling time or the final OD600 at a specific time point.
-
Calculate the percentage of growth inhibition or augmentation relative to the vehicle control.
-
If applicable, determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound and its analogs is through the post-translational modification of EF-P. The following diagram illustrates this pathway.
Caption: PoxA-catalyzed modification of EF-P and its effect on protein synthesis.
This diagram illustrates that β-lysine analogs, such as this compound, are utilized by the enzyme PoxA to modify EF-P. This modified EF-P then interacts with ribosomes stalled at polyproline sequences. Depending on the nature of the modification, this interaction can either rescue the stalled ribosome, leading to continued protein synthesis, or fail to rescue (or even further inhibit) the ribosome, thereby disrupting protein synthesis and inhibiting bacterial growth.
Conclusion
The structure-activity relationship of β-lysine derivatives as modulators of Elongation Factor P function presents a promising avenue for the development of novel antibacterial agents. The exquisite sensitivity of biological activity to minor structural changes, such as the length of an alkyl chain, underscores the potential for fine-tuning these molecules to achieve potent and selective inhibition of bacterial growth. Further research to fully elucidate the structures and quantitative activities of a wider range of analogs is crucial for advancing this class of compounds towards therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers entering this field.
Safety Operating Guide
Proper Disposal Procedures for Elongation Factor P-IN-1
For researchers, scientists, and drug development professionals utilizing Elongation factor P-IN-1, a potent inhibitor of elongation factor P (EFP), ensuring its proper disposal is crucial for laboratory safety and environmental protection.[1] This document provides a comprehensive guide to the safe handling and disposal of this β-lysine derivative compound, which is intended for research use only.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the following general precautions for handling research-grade chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for chemical waste.
-
Waste Identification and Segregation:
-
Unused or waste this compound should be collected in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Use a container that is compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
-
Storage of Waste:
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (if available) or all known information about the chemical.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water or as recommended by the SDS).
-
Collect the rinsate as hazardous waste.
-
Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines.
-
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes essential data pertinent to the safe handling and disposal of a typical research-grade chemical like this compound. Note that specific values should be confirmed with the official product SDS.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress[1] |
| Description | Potent inhibitor of elongation factor P (EFP); β-lysine derivative compound. | MedchemExpress[1] |
| Primary Use | For research use only. | MedchemExpress[1] |
| Recommended Storage | Room temperature in continental US; may vary elsewhere. | MedchemExpress[1] |
| Likely Hazard Class | Harmful if swallowed. May cause skin and eye irritation. | Based on similar research chemicals. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | Standard laboratory practice. |
| Disposal Method | As hazardous chemical waste via a licensed contractor. | Standard laboratory practice. |
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Elongation factor P-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Elongation factor P-IN-1, a potent inhibitor of elongation factor P (EFP) and a β-lysine derivative.[1] Given that the full toxicological properties of this compound may not be known, it is imperative to handle it with a high degree of caution, adhering to best practices for handling novel, biologically active compounds. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[2] The minimum required PPE for handling this compound is outlined below. For tasks with a higher risk of exposure, such as handling larger quantities or creating aerosols, more stringent protective measures should be implemented.
| Equipment | Specification | Purpose |
| Body Protection | Flame-resistant lab coat | Protects skin and clothing from splashes and spills.[3][4] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact.[2] Immediately remove and replace gloves upon any sign of contamination.[2] |
| Eye and Face Protection | Safety glasses with side shields (minimum) | Protects eyes from flying particles and minor splashes.[2] Must be ANSI Z87.1 compliant.[2][3] |
| Chemical splash goggles | Recommended for all work with corrosive and hazardous liquids.[3] | |
| Face shield (worn over safety glasses or goggles) | Provides an additional layer of protection against splashes, especially when handling larger volumes or during procedures with a high splash risk.[2][4] | |
| Respiratory Protection | N95 respirator or higher (e.g., half-mask or full-face respirator) | Necessary when working with the solid compound outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of dust.[4] |
| Footwear | Closed-toe shoes | Prevents foot injuries from spills or dropped objects.[2][4] |
Operational Plan: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The supplier recommends storage at room temperature in the continental US, but this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage conditions.[1]
-
The storage area should be clearly labeled with the compound's identity and any known hazards.
2. Preparation and Handling:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Before handling, ensure that all necessary PPE is donned correctly.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound. Avoid creating dust.
-
Clearly label all containers with the compound's name, concentration, solvent, and date of preparation.
3. Spill and Exposure Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
-
In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials into a sealed container for proper disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weigh paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
